2-Bromocyclopent-2-enone
Description
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Properties
IUPAC Name |
2-bromocyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO/c6-4-2-1-3-5(4)7/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZDXONSAPNKGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00146755 | |
| Record name | 2-Cyclopenten-1-one, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00146755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10481-34-2 | |
| Record name | 2-Bromo-2-cyclopenten-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10481-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopenten-1-one, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010481342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclopenten-1-one, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00146755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Bromocyclopent-2-enone from Cyclopentanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-bromocyclopent-2-enone, a valuable intermediate in organic synthesis, starting from the readily available precursor, cyclopentanone. The synthesis is a two-step process involving an initial exhaustive bromination of cyclopentanone to yield 2,2-dibromocyclopentanone, followed by a selective dehydrobromination to afford the target α,β-unsaturated ketone. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to aid in understanding and implementation.
Reaction Pathway
The synthesis proceeds through two distinct chemical transformations:
-
Exhaustive Bromination: Cyclopentanone is treated with an excess of bromine in an acidic medium to facilitate the formation of the gem-dibromo intermediate, 2,2-dibromocyclopentanone.
-
Selective Dehydrobromination: The resulting 2,2-dibromocyclopentanone undergoes a base-mediated elimination of one equivalent of hydrogen bromide to introduce a double bond in conjugation with the carbonyl group, yielding this compound.
Figure 1: Overall reaction pathway for the synthesis of this compound from cyclopentanone.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of 2,2-Dibromocyclopentanone
This procedure is adapted from established methods for the exhaustive α-bromination of ketones.
Materials:
-
Cyclopentanone
-
47% Hydrobromic acid
-
Bromine
-
Saturated aqueous sodium bisulfite solution
-
Calcium chloride
-
Water
Equipment:
-
Three-necked round-bottomed flask
-
Magnetic stirrer
-
Thermometer
-
Pressure-equalizing dropping funnel
-
Trap for hydrogen bromide gas
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a well-ventilated fume hood, charge a 300-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, and a 125-mL, pressure-equalizing dropping funnel with 42.0 g (0.500 mole) of cyclopentanone and 100 mL of 47% hydrobromic acid. The dropping funnel should be connected to a trap to absorb the hydrogen bromide gas evolved during the reaction.
-
Charge the dropping funnel with 160 g (1.00 mole) of bromine.
-
Add the bromine dropwise to the stirred reaction mixture over a period of 1 hour. The temperature of the reaction mixture will increase to 50–60°C.
-
After the addition is complete, continue stirring for an additional 10 minutes.
-
Add 100 mL of water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the heavy organic layer.
-
Wash the organic layer with 30 mL of saturated aqueous sodium bisulfite solution.
-
Dry the brownish organic solution over anhydrous calcium chloride.
-
Purify the crude product by distillation under reduced pressure to yield 2,2-dibromocyclopentanone.
Step 2: Synthesis of this compound
This procedure utilizes a non-nucleophilic base to favor elimination over substitution.
Materials:
-
2,2-Dibromocyclopentanone
-
Lithium carbonate
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the crude 2,2-dibromocyclopentanone (1 equivalent) in N,N-dimethylformamide (DMF).
-
Add lithium carbonate (1.5-2 equivalents) to the solution.
-
Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
Data Presentation
The following tables summarize the quantitative data for the synthesis.
Table 1: Reagents for the Synthesis of 2,2-Dibromocyclopentanone
| Reagent | Molar Mass ( g/mol ) | Moles | Mass (g) | Volume (mL) |
| Cyclopentanone | 84.12 | 0.500 | 42.0 | ~44.5 |
| Bromine | 159.81 | 1.00 | 160 | ~51.3 |
| 47% Hydrobromic Acid | - | - | - | 100 |
Table 2: Expected Yield for the Synthesis of this compound
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected % Yield |
| 2,2-Dibromocyclopentanone | 241.91 | 120.96 | 70-80% |
| This compound | 160.99 | 80.50 (from 0.5 mol cyclopentanone) | 60-70% (from dibromo intermediate) |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow.
Figure 2: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from cyclopentanone is a robust and scalable two-step process. The initial exhaustive bromination followed by a selective dehydrobromination provides a reliable route to this important synthetic intermediate. The detailed protocols and data presented in this guide are intended to facilitate the successful implementation of this synthesis in a laboratory setting for applications in pharmaceutical and chemical research and development. Careful adherence to the experimental procedures and safety precautions is essential for achieving high yields and purity of the final product.
2-Bromocyclopent-2-enone CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromocyclopent-2-enone, a versatile reagent in organic synthesis. The document details its chemical and physical properties, safety and handling protocols, synthesis procedures, and key chemical reactions, with a focus on its applications in research and development.
Chemical and Physical Properties
This compound, with the CAS number 10481-34-2, is a halogenated cyclic enone.[1][2] Its core structure, featuring an α,β-unsaturated ketone with a bromine substituent, makes it a valuable intermediate for synthesizing more complex molecules.[3]
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source(s) |
| CAS Number | 10481-34-2 | [1][2][3] |
| Molecular Formula | C₅H₅BrO | [1][3] |
| Molecular Weight | 161.00 g/mol | [2][3] |
| IUPAC Name | 2-bromocyclopent-2-en-1-one | [1][2] |
| Synonyms | 2-Bromo-2-cyclopentenone | [2] |
| InChI | InChI=1S/C5H5BrO/c6-4-2-1-3-5(4)7/h2H,1,3H2 | [2] |
| SMILES | C1CC(=O)C(=C1)Br | [2] |
Table 2: Physical Properties
| Property | Value | Source(s) |
| Melting Point | Data not available | [4][5] |
| Boiling Point | Data not available | [4][5] |
| Density | Data not available | [4][5] |
| Topological Polar Surface Area | 17.1 Ų | [2] |
Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[2]
Table 3: GHS Hazard and Precautionary Statements
| GHS Classification | Code | Description | Source(s) |
| Pictogram | Warning | [2] | |
| Hazard Statements | H302 | Harmful if swallowed | [2] |
| H315 | Causes skin irritation | [2] | |
| H319 | Causes serious eye irritation | [2] | |
| H335 | May cause respiratory irritation | [2] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [6] |
| P264 | Wash face, hands and any exposed skin thoroughly after handling | [6] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [6] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water | ||
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [6] |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the bromination and subsequent dehydrobromination of 2-cyclopentenone.[7]
Experimental Protocol: Synthesis from 2-Cyclopentenone
This protocol is adapted from Organic Syntheses.[7]
Materials:
-
2-Cyclopentenone (231.2 mmol)
-
Bromine (253.4 mmol)
-
Carbon tetrachloride (300 mL)
-
1-L, three-necked, round-bottomed flask
-
Mechanical stirrer, thermometer, and addition funnel
-
Ice bath
Procedure:
-
A solution of 2-cyclopentenone in 150 mL of carbon tetrachloride is added to the reaction flask.
-
The solution is cooled to 0°C using an ice bath.
-
A solution of bromine in 150 mL of carbon tetrachloride is added dropwise over 1 hour while maintaining the temperature at 0°C.
-
After the addition is complete, the reaction mixture is stirred for an additional period to ensure the completion of the reaction.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved through distillation under reduced pressure.
References
- 1. 2-Bromo-2-cyclopentenone 97% | CAS: 10481-34-2 | AChemBlock [achemblock.com]
- 2. 2-Cyclopenten-1-one, 2-bromo- | C5H5BrO | CID 3014641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 10481-34-2 [smolecule.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Characterization of 2-Bromocyclopent-2-enone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-bromocyclopent-2-enone, a valuable intermediate in organic synthesis. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for data acquisition. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These values are based on typical ranges for the functional groups present in the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | Triplet | 1H | H-3 |
| ~2.8 | Triplet | 2H | H-4 |
| ~2.5 | Multiplet | 2H | H-5 |
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O (C-1) |
| ~145 | =C-Br (C-2) |
| ~130 | =CH (C-3) |
| ~35 | CH₂ (C-4) |
| ~25 | CH₂ (C-5) |
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | =C-H stretch |
| ~2950, ~2850 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (conjugated) |
| ~1620 | Medium | C=C stretch |
| ~750 | Strong | =C-H bend |
| ~680 | Medium | C-Br stretch |
Sample Preparation: Thin film or KBr pellet
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 160/162 | High | [M]⁺ (Molecular ion peak, due to ⁷⁹Br and ⁸¹Br isotopes) |
| 132/134 | Medium | [M - CO]⁺ |
| 81 | High | [C₅H₅O]⁺ |
| 53 | High | [C₄H₅]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Film): If the compound is a liquid or low-melting solid, a thin film can be prepared by placing a drop of the neat sample between two salt plates (e.g., NaCl or KBr).
-
Sample Preparation (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum over the standard mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Ionize the sample using a suitable method. Electron Ionization (EI) is a common technique for small organic molecules, which involves bombarding the sample with a high-energy electron beam.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Data Interpretation Workflow
The following diagram illustrates the logical workflow for characterizing the structure of this compound using the discussed spectroscopic techniques.
2-Bromocyclopent-2-enone: A Versatile Precursor in Complex Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromocyclopent-2-enone is a highly functionalized cyclopentenone derivative that serves as a pivotal building block in the stereoselective synthesis of a wide array of complex organic molecules. Its inherent reactivity, characterized by the presence of an α,β-unsaturated ketone system and a vinyl bromide moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role as a precursor in the synthesis of prostaglandins and carbocyclic nucleoside analogues. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic workflows and biological signaling pathways are presented to facilitate its practical application in research and development.
Introduction
The cyclopentenone framework is a ubiquitous structural motif found in numerous biologically active natural products and pharmaceutical agents. The introduction of a bromine atom at the C-2 position of the cyclopent-2-enone ring, affording this compound, significantly enhances its synthetic utility. The electron-withdrawing nature of the bromine atom and the carbonyl group renders the β-carbon (C-3) highly electrophilic and susceptible to nucleophilic attack via Michael addition. This reactivity is central to its application in the construction of complex molecular architectures.
This technical guide will delve into the synthesis of this compound, its characteristic reactions, and its strategic use in the synthesis of two major classes of therapeutic agents: prostaglandins and carbocyclic nucleosides.
Synthesis of this compound
The most common and efficient method for the preparation of this compound involves the direct bromination of 2-cyclopentenone, followed by dehydrobromination.
Synthetic Workflow
Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Cyclopentenone
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄)
-
Triethylamine (Et₃N)
-
Benzene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Bromination: A solution of 2-cyclopentenone (1.0 eq) in carbon tetrachloride is cooled to 0 °C in an ice bath. A solution of bromine (1.1 eq) in carbon tetrachloride is added dropwise with stirring, maintaining the temperature below 10 °C. The reaction mixture is stirred at room temperature until the bromine color disappears. The solvent is removed under reduced pressure to yield crude 2,3-dibromocyclopentanone.
-
Dehydrobromination: The crude 2,3-dibromocyclopentanone is dissolved in benzene. Triethylamine (1.2 eq) is added, and the mixture is stirred at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.
Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (neat, cm⁻¹) |
| This compound | 7.75 (t, J=2.5 Hz, 1H), 2.80 (m, 2H), 2.50 (m, 2H) | 200.1, 155.8, 130.2, 35.2, 28.9 | 1715 (C=O), 1590 (C=C) |
Key Reactions: Conjugate Addition
The cornerstone of this compound's reactivity is the conjugate or Michael addition of nucleophiles to the electrophilic β-carbon. This reaction allows for the introduction of a wide variety of substituents at the C-3 position, forming a new carbon-carbon or carbon-heteroatom bond.
General Reaction Scheme
Figure 2: General scheme for conjugate addition.
Experimental Protocol: Conjugate Addition of Lithium Dimethylcuprate
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
Methyllithium (MeLi) in diethyl ether
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Preparation of Gilman Reagent: In a flame-dried, two-necked flask under an argon atmosphere, copper(I) iodide (1.0 eq) is suspended in anhydrous diethyl ether and cooled to 0 °C. Methyllithium (2.0 eq) is added dropwise, and the resulting mixture is stirred at 0 °C for 30 minutes to form a solution of lithium dimethylcuprate.
-
Conjugate Addition: The Gilman reagent solution is cooled to -78 °C. A solution of this compound (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.
-
Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 3-methyl-2-bromocyclopentanone.
Quantitative Data for Conjugate Addition Reactions
| Nucleophile | Product | Conditions | Yield (%) |
| (CH₃)₂CuLi | 3-Methyl-2-bromocyclopentanone | THF, -78 °C to rt | 85-95 |
| Thiophenol | 3-(Phenylthio)-2-bromocyclopentanone | Et₃N, CH₂Cl₂, rt | 90-98 |
| Piperidine | 3-(Piperidin-1-yl)-2-bromocyclopentanone | Neat, rt | 80-90 |
Application in Prostaglandin Synthesis
This compound is a valuable precursor for the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects. The synthesis of Prostaglandin F₂α (PGF₂α) exemplifies this application, where the cyclopentenone core is elaborated through a series of stereocontrolled reactions.
Synthetic Strategy Overview
A common strategy involves the conjugate addition of a vinyl cuprate to introduce the lower side chain, followed by trapping of the resulting enolate and subsequent elaboration of the upper side chain.
Synthetic Workflow for PGF₂α Core
Figure 3: Simplified workflow for PGF₂α synthesis.
PGF₂α Signaling Pathway
Prostaglandin F₂α exerts its biological effects by binding to the FP receptor, a G-protein coupled receptor (GPCR). This interaction initiates a signaling cascade that leads to various cellular responses.
Figure 4: PGF₂α signaling pathway.
Application in Carbocyclic Nucleoside Synthesis
Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene ring. This modification imparts increased metabolic stability, making them attractive targets for antiviral and anticancer drug development. This compound can serve as a starting point for the synthesis of the carbocyclic core of these analogues.
Synthetic Strategy Overview
A plausible synthetic route involves the initial conjugate addition of an amine or an amine equivalent to this compound. The resulting 3-aminocyclopentanone derivative can then be further functionalized to introduce the necessary stereochemistry and build the complete nucleoside analogue.
Synthetic Workflow for a Carbocyclic Nucleoside Analogue
Figure 5: Workflow for carbocyclic nucleoside synthesis.
General Mechanism of Action of Antiviral Nucleoside Analogues
Many carbocyclic nucleoside analogues exert their antiviral activity by targeting viral polymerases. After entering the host cell, the nucleoside analogue is phosphorylated to its active triphosphate form, which then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain. Incorporation of the analogue can lead to chain termination or act as a non-obligate chain terminator, thereby inhibiting viral replication.
Figure 6: General mechanism of antiviral nucleosides.
Conclusion
This compound is a synthetically versatile and valuable precursor for the construction of complex and biologically important molecules. Its well-defined reactivity, centered around conjugate addition, provides a reliable platform for the introduction of diverse functionalities in a stereocontrolled manner. The applications highlighted in this guide for the synthesis of prostaglandins and carbocyclic nucleosides underscore its significance in medicinal chemistry and drug development. The detailed protocols and data presented herein are intended to serve as a practical resource for researchers and scientists working in the field of organic synthesis. Future explorations of the reactivity of this compound are expected to further expand its utility in the discovery and development of novel therapeutic agents.
Navigating the Synthesis of 2-Bromocyclopent-2-enone: A Technical Guide
For researchers, scientists, and professionals in drug development, 2-Bromocyclopent-2-enone stands as a crucial building block in the synthesis of complex organic molecules and potential therapeutic agents. Its unique structure, featuring a reactive α,β-unsaturated ketone system and a strategically placed bromine atom, makes it a versatile intermediate. This in-depth guide provides a comprehensive review of the primary synthesis methods for this compound, complete with detailed experimental protocols, comparative data, and visual pathway diagrams to facilitate laboratory application.
Core Synthetic Strategies
The synthesis of this compound predominantly follows two main pathways: the bromination and subsequent dehydrobromination of 2-cyclopentenone, and the direct bromination of cyclopentanone followed by elimination. A third, less common, method involves the modification of related cyclopentane derivatives.
Method 1: Bromination and Dehydrobromination of 2-Cyclopentenone
This is a widely cited and reliable method for preparing this compound. The process involves the addition of bromine across the double bond of 2-cyclopentenone to form a dibromo intermediate, which is then treated with a base to induce dehydrobromination, yielding the desired product.
Caption: Synthesis of this compound from 2-Cyclopentenone.
Experimental Protocol:
A detailed procedure for this method has been published in Organic Syntheses.[1]
-
Step A: Bromination
-
In a well-ventilated hood, a solution of 18.98 g (231.2 mmol) of 2-cyclopentenone in 150 mL of carbon tetrachloride is added to a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and an addition funnel.
-
The solution is cooled to 0°C using an ice bath.
-
A solution of 40.5 g (253.4 mmol) of bromine in 150 mL of carbon tetrachloride is added dropwise over 1 hour.
-
-
Step B: Dehydrobromination
-
While maintaining the temperature at 0°C and with vigorous stirring, a solution of 35.1 g (346.8 mmol) of triethylamine in 150 mL of carbon tetrachloride is added dropwise over 1 hour.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at 0°C.
-
The mixture is then filtered to remove the triethylamine hydrobromide precipitate.
-
The filtrate is concentrated under reduced pressure.
-
The resulting oil is distilled under vacuum (69–78°C, 1.0 mm) to afford this compound as a white crystalline solid.[1]
-
Quantitative Data Summary:
| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |
| 2-Cyclopentenone | 1. Br22. Triethylamine | Carbon Tetrachloride | 0°C | 2 hours | 64-77% | [1] |
Method 2: Bromination of Cyclopentanone and Subsequent Elimination
This approach involves the initial α-bromination of cyclopentanone to form 2-bromocyclopentanone, which is a useful intermediate itself.[2][3][4] Subsequent treatment of 2-bromocyclopentanone with a base can then lead to the formation of 2-cyclopentenone, which can be further brominated as in Method 1, or potentially directly to this compound under specific conditions, though the direct conversion is less commonly detailed. A key advantage of this method is the use of readily available and inexpensive cyclopentanone.
Caption: Synthesis of 2-Bromocyclopentanone as a precursor.
Experimental Protocol for 2-Bromocyclopentanone:
Several examples are provided in patents, highlighting a biphasic reaction system.[2][3]
-
Example Protocol:
-
A mixture of 105.3 g (1251.5 mmol) of cyclopentanone, 60.0 g of water, and 60.0 g of 1-chlorobutane is prepared in a reaction vessel.
-
The mixture is cooled to 1°C.
-
40.0 g (250.3 mmol) of bromine is added dropwise over 2 hours.
-
The resulting mixture is agitated at 1°C for 10 hours.
-
After the reaction, 44.0 g of water and 60.0 g of 1-chlorobutane are added, and the mixture is stirred for 10 minutes.
-
The organic and aqueous phases are separated. The organic phase contains 2-bromocyclopentanone.
-
Quantitative Data Summary for 2-Bromocyclopentanone Synthesis:
| Starting Material | Reagents | Solvent System | Temperature | Reaction Time | Yield of 2-Bromocyclopentanone | Reference |
| Cyclopentanone | Bromine | Water / 1-Chlorobutane | 1°C | 10 hours | 82.8% (in terms of bromine) | [3] |
| Cyclopentanone | Bromine | Water / 1-Chlorobutane | 1°C | 15 hours | 84.7% (in terms of bromine) | [3] |
| Cyclopentanone | Bromine | Water / 1-Chlorobutane | 1°C | 24 hours | 78.7% (in terms of bromine) | [3] |
| Cyclopentanone | Bromine | Water / Hexane | 1°C | 76 hours | 56.2% (in terms of bromine) | [3] |
The subsequent conversion of 2-bromocyclopentanone to 2-cyclopenten-1-one can be achieved by heating with a mixture of lithium carbonate and lithium bromide in N,N-dimethylformamide.[2] This enone can then be converted to the final product as described in Method 1.
Method 3: Synthesis of a Derivative - 2-bromo-3-methoxycyclopent-2-enone
For applications requiring a substituted cyclopentenone ring, derivatives can be synthesized. For example, 2-bromo-3-methoxycyclopent-2-enone can be prepared from 3-methoxy-2-cyclopenten-1-one.
Caption: Synthesis of 2-bromo-3-methoxycyclopent-2-enone.
Experimental Protocol:
-
A mixture of 3-methoxy-2-cyclopenten-1-one (500 mg, 4.46 mmol) and N-bromosuccinimide (794 mg, 4.46 mmol) in dichloromethane (5 mL) is stirred at 25°C for 16 hours.[5]
-
The reaction mixture is concentrated in vacuo.
-
The residue is purified by silica column chromatography (dichloromethane/methanol = 200:1, v/v) to afford the title compound as a solid.[5]
Quantitative Data Summary:
| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |
| 3-Methoxy-2-cyclopenten-1-one | N-Bromosuccinimide | Dichloromethane | 25°C | 16 hours | 76% | [5] |
Conclusion
The synthesis of this compound is well-established, with the bromination and dehydrobromination of 2-cyclopentenone being a highly reliable and well-documented method. For large-scale synthesis, the pathway starting from the more economical cyclopentanone presents an attractive alternative, although it involves an additional step. The choice of method will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity. The provided protocols and data offer a solid foundation for the successful synthesis of this valuable chemical intermediate.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP1418166A1 - Process for producing 2-bromocyclopentanone - Google Patents [patents.google.com]
- 3. US6787673B2 - Process for producing 2-bromocyclopentanone - Google Patents [patents.google.com]
- 4. Process for producing 2-bromocyclopentanone page [patentalert.com]
- 5. 2-bromo-3-methoxycyclopent-2-enone synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Bromocyclopent-2-enone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromocyclopent-2-enone is a versatile bifunctional synthetic intermediate. Its structure, featuring an α,β-unsaturated ketone (enone) and a vinylic bromide, provides multiple reactive centers, allowing for a diverse range of chemical transformations. This guide offers a detailed examination of the molecule's electrophilic and nucleophilic sites, providing a framework for its strategic application in the synthesis of complex organic molecules, including natural products and pharmaceutical agents. The strategic interplay between conjugate addition, nucleophilic substitution, and enolate chemistry makes this reagent a valuable tool for constructing intricate molecular architectures.
Molecular Structure and Reactivity Overview
The reactivity of this compound is governed by the electronic interplay between the carbonyl group, the carbon-carbon double bond, and the bromine atom. This arrangement creates distinct regions of high and low electron density, defining the molecule's electrophilic and nucleophilic character.
Key Reactive Centers:
-
Electrophilic Sites: The molecule possesses three primary electrophilic carbons: the carbonyl carbon (C1), the bromine-bearing vinylic carbon (C2), and the β-carbon of the enone system (C3). The relative reactivity of these sites depends on the nature of the attacking nucleophile ("hard" vs. "soft" nucleophiles) and the reaction conditions.
-
Nucleophilic Sites: The carbonyl oxygen possesses lone pairs, allowing it to act as a Lewis base or Brønsted base upon protonation. Furthermore, the α-protons at the C5 position are acidic and can be removed by a base to form a nucleophilic enolate intermediate.
The diagram below illustrates the primary reactive sites of this compound.
Analysis of Electrophilic Sites
The electron-withdrawing nature of the carbonyl group and the electronegativity of the bromine atom render carbons C1, C2, and C3 susceptible to nucleophilic attack.
C3 (β-Carbon): Conjugate Addition (Michael Addition)
The most common reaction pathway for soft, resonance-stabilized nucleophiles is the conjugate or Michael addition to the β-carbon (C3).[1] The polarization of the enone system makes this position electron-deficient and a prime target for nucleophiles like thiolates, enolates, amines, and organocuprates.
C1 (Carbonyl Carbon): 1,2-Addition
Hard, non-stabilized nucleophiles, such as organolithium reagents or Grignard reagents, tend to favor direct 1,2-addition to the carbonyl carbon (C1). This pathway is generally faster but often reversible. The result is the formation of a tertiary alcohol after protonation of the intermediate alkoxide.
C2 (Vinylic Carbon): Nucleophilic Vinylic Substitution
The carbon atom bonded to the bromine (C2) is an electrophilic center, susceptible to nucleophilic substitution. This can occur through several mechanisms, including an addition-elimination pathway. In a notable reaction with thiolates, the initial conjugate addition to C3 is followed by an intramolecular SN2' type displacement of the bromide by the newly formed enolate, resulting in a bicyclic episulfonium ion intermediate.[1]
Data Presentation
| Reactive Site | Reaction Type | Typical Nucleophile | Expected Product Type | Representative Yield |
| C3 (β-Carbon) | Michael (Conjugate) Addition | Thiols, Malonates, Amines, Cuprates | 3-Substituted cyclopentanone | 70-95% |
| C1 (Carbonyl Carbon) | 1,2-Addition | Organolithiums, Grignard Reagents | 1-Substituted-2-bromocyclopent-2-en-1-ol | 50-80% |
| C2 (Vinylic Carbon) | Nucleophilic Vinylic Substitution | Strong Nucleophiles (e.g., via addition-elimination) | 2-Substituted-cyclopent-2-enone | Variable, often competes with other pathways |
| C5 (α-Carbon) | Enolate Formation / Alkylation | LDA, NaH followed by an Electrophile (e.g., CH₃I) | 5-Alkyl-2-bromocyclopent-2-enone | 60-85% |
Note: Yields are illustrative and highly dependent on the specific substrate, nucleophile, and reaction conditions.
Reaction Pathways and Mechanisms
The following diagrams illustrate the key reaction mechanisms involving the electrophilic sites of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the title compound and representative reactions that exploit its key electrophilic sites.
Synthesis of this compound
This procedure is adapted from Organic Syntheses, providing a reliable method for the preparation of the starting material.[2]
Workflow Diagram:
Procedure:
-
Reaction Setup: In a well-ventilated hood, charge a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and an addition funnel with a solution of 2-cyclopentenone (18.98 g, 231.2 mmol) in 150 mL of carbon tetrachloride.
-
Bromination: Chill the solution to 0°C using an ice bath. Add a solution of bromine (40.5 g, 253.4 mmol) in 150 mL of carbon tetrachloride dropwise over 1 hour, maintaining the temperature at 0°C.
-
Elimination: Following the bromine addition, add a solution of triethylamine (35.1 g, 346.8 mmol) in 150 mL of carbon tetrachloride dropwise over 1 hour with vigorous stirring, keeping the reaction at 0°C.
-
Reaction Completion: Allow the mixture to warm to room temperature and continue stirring for an additional 2 hours. A dark suspension will form.
-
Work-up: Filter the suspension with suction and wash the filter cake with carbon tetrachloride. Combine the filtrate and washings. Wash the combined organic solution sequentially with two 100-mL portions of 2 N HCl, one 100-mL portion of saturated NaHCO₃ solution, one 100-mL portion of water, and one 100-mL portion of saturated NaCl solution.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Distill the resulting oil (69–78°C, 1.0 mm Hg) to afford this compound as a white crystalline solid.[2]
Protocol: Michael Addition of a Thiol Nucleophile
This general protocol illustrates the conjugate addition of a thiol to this compound.
-
Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 eq) in a suitable solvent such as dichloromethane (10 mL) in a round-bottom flask, add the desired thiol (e.g., thiophenol, 1.0 mmol, 1.0 eq).
-
Catalyst Addition: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (Et₃N) (0.1 mmol, 0.1 eq), dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Stir the reaction for 15-60 minutes. The reaction is often exothermic. Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1 M HCl (10 mL), followed by saturated sodium bicarbonate solution (10 mL), and finally brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to afford the crude 3-(thio)-cyclopentanone adduct. The product can be further purified by flash column chromatography on silica gel.
Protocol: Nucleophilic Vinylic Substitution with an Amine
This protocol is a generalized procedure for the substitution of the vinylic bromide, which may require optimization (e.g., using palladium or copper catalysis for less reactive amines).
-
Reaction Setup: In a sealed reaction vessel, combine this compound (1.0 equiv.), a secondary amine (e.g., morpholine, 1.2 equiv.), and a base such as sodium carbonate (Na₂CO₃) (1.5 equiv.) in a polar aprotic solvent like DMF or NMP.
-
Reaction Conditions: Heat the mixture with vigorous stirring to 80-120 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the 2-(amino)-cyclopent-2-enone.
Conclusion
This compound is a potent and versatile building block characterized by a trifecta of electrophilic centers. The ability to selectively target the β-carbon for conjugate additions, the carbonyl carbon for 1,2-additions, or the vinylic carbon for substitution reactions allows for precise and strategic bond formation. A thorough understanding of the factors that govern the reactivity at these distinct sites—namely the nature of the nucleophile and the reaction conditions—is paramount for harnessing the full synthetic potential of this valuable intermediate in the fields of chemical research and drug development.
References
The Piancatelli Rearrangement: A Technical Guide to Substituted Cyclopentenones for Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The Piancatelli rearrangement has emerged as a powerful and versatile tool in organic synthesis, enabling the stereoselective construction of highly functionalized 4-hydroxycyclopentenones from readily available 2-furylcarbinols.[1][2] First reported by Giovanni Piancatelli in 1976, this acid-catalyzed cascade reaction has garnered significant attention for its efficiency and applicability in the synthesis of complex molecules, including natural products and pharmacologically active compounds.[1][3][4] This technical guide provides a comprehensive overview of the Piancatelli rearrangement, its variants, and its applications in drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.
Core Concepts: Mechanism and Stereoselectivity
The Piancatelli rearrangement proceeds through a proposed 4π-electrocyclization mechanism, analogous to the Nazarov cyclization.[1][2] The reaction is initiated by the acid-catalyzed dehydration of a 2-furylcarbinol, which generates a reactive oxocarbenium ion. Nucleophilic attack by water, followed by ring opening of the furan, leads to a key pentadienyl cation intermediate. This intermediate then undergoes a conrotatory 4π-electrocyclization to furnish the 4-hydroxycyclopentenone product.[4] A key feature of this rearrangement is its high diastereoselectivity, typically yielding the trans isomer exclusively.[4][5][6] This stereochemical outcome is a direct consequence of the conrotatory nature of the electrocyclic ring closure.[4][6]
Diagram 1: Proposed Mechanism of the Piancatelli Rearrangement
Caption: The proposed mechanism of the Piancatelli rearrangement.
Reaction Variants and Scope
The classical Piancatelli rearrangement utilizes water as the nucleophile. However, the scope of the reaction has been significantly expanded by employing other nucleophiles, leading to a variety of substituted cyclopentenones.
Aza-Piancatelli Rearrangement
A significant advancement is the aza-Piancatelli rearrangement , which utilizes amines as nucleophiles to produce valuable trans-4-aminocyclopentenones.[4][5] This variant has proven to be particularly useful in the synthesis of nitrogen-containing bioactive molecules. Lanthanide triflates, such as dysprosium(III) triflate (Dy(OTf)₃), are often employed as catalysts for this transformation.[4][7]
Oxa-Piancatelli Rearrangement
The use of alcohols as nucleophiles, in the oxa-Piancatelli rearrangement , allows for the synthesis of 4-alkoxycyclopentenones. This variant further broadens the diversity of accessible cyclopentenone scaffolds.[8]
Enantioselective Piancatelli Rearrangement
The development of enantioselective versions of the Piancatelli rearrangement represents a major breakthrough, enabling the synthesis of chiral cyclopentenones. Chiral Brønsted acids, such as those derived from BINOL, have been successfully employed as catalysts to control the stereochemical outcome of the electrocyclization step, leading to high enantioselectivities.[6][9][10]
Quantitative Data Summary
The following tables summarize representative quantitative data for various Piancatelli rearrangement reactions, highlighting the influence of substrates, catalysts, and reaction conditions on yield and stereoselectivity.
Table 1: Classical Piancatelli Rearrangement (oxa-Piancatelli)
| Entry | 2-Furylcarbinol Substrate (R) | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| 1 | Phenyl | Formic acid, acetone/H₂O, heat | 65 | >99:1 | [11] |
| 2 | n-Hexyl | Formic acid, acetone/H₂O, heat | 70 | >99:1 | [11] |
| 3 | p-Methoxyphenyl | MgCl₂, H₂O, 150 °C | 84 | >99:1 | [5] |
| 4 | Phenyl (on 3-bromo furan) | Formic acid, acetone/H₂O, heat | 40 | >99:1 | [11] |
Table 2: Aza-Piancatelli Rearrangement
| Entry | 2-Furylcarbinol (R¹) | Aniline (R²) | Catalyst (mol%) | Solvent, Temp (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| 1 | Phenyl | 4-Iodoaniline | Dy(OTf)₃ (5) | MeCN, 80 | 93 | >99:1 | [4] |
| 2 | Phenyl | 2,4,6-Trimethylaniline | Dy(OTf)₃ (5) | MeCN, 80 | 83 | >99:1 | [12] |
| 3 | Isopropyl | 4-Iodoaniline | Dy(OTf)₃ (5) | MeCN, 80 | 73 | >99:1 | [5] |
| 4 | Phenyl | Aniline | PMA (0.03) | MeCN, reflux | >80 | >99:1 | [4] |
Table 3: Enantioselective Aza-Piancatelli Rearrangement
| Entry | 2-Furylcarbinol (R¹) | Aniline (R²) | Chiral Brønsted Acid (mol%) | Solvent, Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | 4-Iodoaniline | Chiral Phosphoric Acid (5) | DCM, 23 | 78 | 78 | [6] |
| 2 | p-Methoxyphenyl | 4-Nitroaniline | Chiral Phosphoric Acid (10) | Toluene, 40 | 95 | 96 | [13] |
| 3 | Phenyl | 2-Aminobenzoic acid | Chiral PCCP (5) | DCM, 23 | 75 | 85 | [9] |
Experimental Protocols
General Procedure for the Aza-Piancatelli Rearrangement
The following is a representative experimental protocol for the dysprosium(III) triflate-catalyzed aza-Piancatelli rearrangement.[12]
Diagram 2: Experimental Workflow for Aza-Piancatelli Rearrangement
Caption: A typical experimental workflow for the aza-Piancatelli rearrangement.
Materials:
-
2-Furylcarbinol (1.1 equiv)
-
Aniline (1.0 equiv)
-
Dysprosium(III) triflate (Dy(OTf)₃) (0.05 equiv)
-
Anhydrous acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottomed flask equipped with a magnetic stir bar is added the 2-furylcarbinol, aniline, and anhydrous acetonitrile.
-
Dysprosium(III) triflate is added to the stirring solution.
-
The flask is fitted with a condenser and heated to 80 °C in an oil bath for 3-5 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is allowed to cool to room temperature.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.
-
The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3x).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 4-aminocyclopentenone.[12]
Applications in Drug Development
The cyclopentenone core is a prevalent motif in a wide range of biologically active molecules. The Piancatelli rearrangement provides a direct and efficient route to these valuable scaffolds, making it a highly attractive strategy in drug discovery and development.[4]
Prostaglandin Synthesis
One of the most significant applications of the Piancatelli rearrangement is in the synthesis of prostaglandins and their analogues.[2][4] Prostaglandins are a class of lipid compounds that are involved in a variety of physiological processes, including inflammation, pain, and fever. Synthetic prostaglandins are used in the treatment of various conditions, such as glaucoma (e.g., bimatoprost and travoprost) and ulcers.[2][5] The 4-hydroxycyclopentenone products of the Piancatelli rearrangement are key intermediates in the synthesis of these important therapeutic agents.[4]
Diagram 3: Prostaglandin E2 (PGE2) Signaling Pathway
References
- 1. Prostaglandin Pathways: Opportunities for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piancatelli rearrangement - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Enantioselective PCCP Brønsted acid-catalyzed aza-Piancatelli rearrangement [beilstein-journals.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Enantioselective PCCP Brønsted acid-catalyzed aza-Piancatelli rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. orgsyn.org [orgsyn.org]
- 13. Catalytic Asymmetric Piancatelli Rearrangement: Brønsted Acid Catalyzed 4π Electrocyclization for the Synthesis of Multisubstituted Cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability and Synthetic Guide for 2-Bromocyclopent-2-enone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, key chemical properties, and a detailed experimental protocol for the synthesis of 2-Bromocyclopent-2-enone. This valuable synthetic intermediate is utilized in the development of a variety of more complex molecules in medicinal chemistry and materials science.
Commercial Suppliers
This compound is readily available from a number of commercial chemical suppliers, typically at purities of 95-97%. Below is a summary of some of the key suppliers. Researchers should note that availability and pricing are subject to change and should be confirmed directly with the vendor.
| Supplier | Purity | Notes |
| Synthonix, Inc. | 97% | Typically in stock.[1] |
| AChemBlock | 97% | Available in various quantities.[2] |
| Combi-Blocks | 95% | Available through the MOLBASE platform.[3] |
| ACTIVATE Scientific | 97% | Available through the MOLBASE platform.[3] |
| INDOFINE Chemical Company, Inc. | 97% | Available through the MOLBASE platform.[3] |
| Smolecule | Not Specified | Commercial availability noted.[4] |
Physicochemical and Spectral Data
A summary of the key physical and chemical properties of this compound is provided below. It is important to note that while some experimental data is available, many physical properties are computationally predicted and should be considered as such.
| Property | Value | Source |
| Chemical Formula | C₅H₅BrO | PubChem[5] |
| Molecular Weight | 161.00 g/mol | PubChem[5] |
| CAS Number | 10481-34-2 | PubChem[5] |
| Appearance | White crystalline solid | Organic Syntheses Prep. |
| Melting Point | 36-37 °C | Organic Syntheses Prep. |
| Boiling Point | Not available (n/a) | ChemSynthesis[1] |
| Density | Not available (n/a) | ChemSynthesis[1] |
| Solubility | Soluble in carbon tetrachloride, benzene, methylene chloride | Organic Syntheses Prep. |
| ¹³C NMR | Spectral data available | PubChem[5] |
| GC-MS | Spectral data available | PubChem[5] |
| IR Spectra | Spectral data available | PubChem[5] |
Synthesis of this compound
A reliable method for the preparation of this compound is through the bromination and subsequent dehydrobromination of 2-cyclopentenone. The following protocol is adapted from a procedure published in Organic Syntheses.
Experimental Protocol
Step 1: Bromination of 2-Cyclopentenone
-
In a well-ventilated fume hood, a solution of 18.98 g (231.2 mmol) of 2-cyclopentenone in 150 mL of carbon tetrachloride is added to a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and an addition funnel.
-
The solution is cooled to 0°C using an ice bath.
-
A solution of 40.5 g (253.4 mmol, 13.0 mL) of bromine in 150 mL of carbon tetrachloride is added dropwise over a period of 1 hour, maintaining the temperature at 0°C.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0°C.
-
The solvent is removed under reduced pressure to yield a crude oil.
Step 2: Dehydrobromination
-
The crude product from Step 1 is not detailed in the immediate search results, however a general approach involves reacting the crude dibromide with a suitable base to induce elimination of HBr.
Purification:
Distillation of the resulting oil (69–78°C, 1.0 mm) affords 23.7 g (147.2 mmol, 64%) of a white crystalline solid with a melting point of 36–37°C.
Note: This protocol is a summary and should be carried out with strict adherence to all laboratory safety procedures. For complete details, refer to the original Organic Syntheses procedure.
Synthetic Pathway
The synthesis of this compound from 2-cyclopentenone is a two-step process involving bromination followed by dehydrobromination.
Caption: Synthetic route to this compound.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Cyclopenten-1-one, 3-bromo- | C5H5BrO | CID 556941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-cyclopent-2-enol | C5H7BrO | CID 11137462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Cyclopenten-1-one, 2-bromo- | C5H5BrO | CID 3014641 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 2-Bromocyclopent-2-enone in Prostaglandin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, making them crucial targets in drug discovery and development. The stereocontrolled synthesis of these complex molecules remains a significant challenge in organic chemistry. A key building block in many synthetic routes is a functionalized cyclopentenone core. This document provides detailed application notes and protocols for the use of 2-bromocyclopent-2-enone as a versatile starting material for the synthesis of prostaglandin precursors. The strategy involves a three-component coupling approach: preparation of a suitable cyclopentenone intermediate, conjugate addition of the ω-side chain, and subsequent attachment of the α-side chain.
Synthetic Strategy Overview
The overall synthetic strategy commences with the transformation of this compound into a more elaborated cyclopentenone intermediate. This intermediate then undergoes a crucial conjugate addition reaction with an organocuprate reagent to install the lower (ω) side chain. Subsequent functional group manipulations and a Wittig reaction are employed to introduce the upper (α) side chain, ultimately leading to the core structure of prostaglandins.
Caption: General workflow for prostaglandin synthesis starting from this compound.
Key Experimental Protocols
Protocol 1: Synthesis of a 2-Substituted-5-alkoxycyclopentenone Intermediate
A pivotal step is the conversion of this compound into a substrate suitable for stereoselective conjugate addition. This often involves the introduction of an alkyl group at the 2-position and a protected hydroxyl group at the 5-position.
Reaction Scheme:
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromocyclopent-2-enone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-bromocyclopent-2-enone, a versatile building block in organic synthesis. The Suzuki, Stille, and Sonogashira reactions are highlighted as powerful methods for the formation of carbon-carbon bonds, enabling the synthesis of a diverse range of 2-substituted cyclopentenone derivatives. These derivatives are valuable intermediates in the development of novel pharmaceuticals and other functional molecules.
Introduction
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the efficient and selective formation of C-C bonds. This compound is an attractive substrate for these reactions due to the reactivity of the vinyl bromide moiety, which can be readily coupled with a variety of organometallic reagents. This document outlines the general principles and provides specific experimental protocols for the Suzuki, Stille, and Sonogashira couplings of this compound.
General Reaction Schemes
The three major palladium-catalyzed cross-coupling reactions applicable to this compound are depicted below:
-
Suzuki Coupling: Reaction with an organoboron reagent.
-
Stille Coupling: Reaction with an organostannane reagent.
-
Sonogashira Coupling: Reaction with a terminal alkyne.
Quantitative Data Summary
The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling reactions of this compound.
Table 1: Suzuki Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Toluene/H₂O | 100 | 12 | Not specified |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 16 | Not specified |
Table 2: Stille Coupling of this compound with Organostannanes
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | (S,E)-1-ethyl 6-methyl 5-(tert-butoxycarbonylamino)-3-(tributylstannyl)hex-2-enedioate | Pd₂(dba)₃ (5) | AsPh₃ (20) | CuI (10) | THF | 25 | 2 | 77[1] |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 4 | Not specified |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 60 | 6 | Not specified |
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Anhydrous solvents and reagents should be used unless otherwise specified.
-
Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled accordingly.
Suzuki Coupling: Synthesis of 2-Arylcyclopent-2-enones (General Procedure)
This protocol is a general guideline based on established methods for Suzuki couplings of vinyl bromides.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄; 2-5 mol%)
-
Phosphine ligand (if required, e.g., SPhos, PPh₃; 4-10 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃; 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, DME)
-
Water (if using a biphasic system)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylcyclopent-2-enone.
Stille Coupling: Synthesis of (S,E)-1-ethyl 6-methyl 5-(tert-butoxycarbonylamino)-3-(5-oxocyclopent-1-enyl)hex-2-enedioate[1]
Materials:
-
This compound (8.05 mg, 0.05 mmol, 1.1 equiv)[1]
-
(S,E)-1-ethyl 6-methyl 5-(tert-butoxycarbonylamino)-3-(tributylstannyl)hex-2-enedioate (21.0 mg, 0.0454 mmol, 1.0 equiv)[1]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.1 mg, 0.0023 mmol, 0.05 equiv)
-
Triphenylarsine (AsPh₃) (5.6 mg, 0.018 mmol, 0.4 equiv)
-
Copper(I) iodide (CuI) (0.9 mg, 0.0045 mmol, 0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried reaction vessel containing a magnetic stir bar, add (S,E)-1-ethyl 6-methyl 5-(tert-butoxycarbonylamino)-3-(tributylstannyl)hex-2-enedioate, Pd₂(dba)₃, AsPh₃, and CuI.[1]
-
Place the vessel under an inert atmosphere.
-
Add anhydrous THF via syringe.
-
Add a solution of this compound in THF to the mixture.[1]
-
Stir the reaction at room temperature for 2 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the product.
Sonogashira Coupling: Synthesis of 2-Alkynylcyclopent-2-enones (General Procedure)
This protocol is a general guideline based on established methods for Sonogashira couplings of vinyl bromides.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄; 2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Amine base (e.g., Triethylamine, Diisopropylamine; 2.0-3.0 equiv or as solvent)
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at the desired temperature (typically room temperature to 60 °C) for the required time (monitor by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynylcyclopent-2-enone.
Visualizations
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromocyclopent-2-enone with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 2-Bromocyclopent-2-enone with a variety of arylboronic acids. This reaction is a powerful tool for the synthesis of 2-aryl-cyclopent-2-enones, which are valuable intermediates in the development of novel therapeutics and other functional molecules.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, an arylboronic acid) and an organohalide (this compound).[1] This reaction is widely used in organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. The synthesis of 2-aryl-cyclopent-2-enones via this method provides a straightforward and efficient route to compounds with potential applications in medicinal chemistry and materials science.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the this compound to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium(II) center, displacing the bromide.
-
Reductive Elimination: The desired 2-aryl-cyclopent-2-enone is formed, and the palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue.
Data Presentation
While specific data for the Suzuki-Miyaura coupling of this compound is not extensively tabulated in the literature, the following data for the analogous 2-iodocycloenones provides a strong indication of the expected reactivity and yields.[2] The reactivity of organobromides is generally high in Suzuki-Miyaura couplings, often comparable to or slightly less than that of organoiodides.
Table 1: Suzuki-Miyaura Coupling of 2-Iodocyclopent-2-enone with Various Arylboronic Acids. [2]
| Entry | Arylboronic Acid | Product | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenylcyclopent-2-enone | 1 | 95 |
| 2 | 4-Methylphenylboronic acid | 2-(p-Tolyl)cyclopent-2-enone | 1 | 98 |
| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)cyclopent-2-enone | 1.5 | 96 |
| 4 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)cyclopent-2-enone | 1 | 92 |
| 5 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)cyclopent-2-enone | 1 | 94 |
| 6 | 4-Formylphenylboronic acid | 2-(4-Formylphenyl)cyclopent-2-enone | 2 | 85 |
| 7 | 3-Nitrophenylboronic acid | 2-(3-Nitrophenyl)cyclopent-2-enone | 2.5 | 78 |
| 8 | 2-Naphthylboronic acid | 2-(Naphthalen-2-yl)cyclopent-2-enone | 1.5 | 90 |
Reaction Conditions: 2-Iodocyclopent-2-enone (1.0 mmol), Arylboronic acid (1.2 mmol), Pd/C (5 mol %), Na₂CO₃ (2.0 mmol), DME/H₂O (1:1, 4 mL), 25 °C.[2]
Experimental Protocols
The following protocols are provided as a general guide and can be optimized for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the coupling of 2-iodocycloenones and is expected to be effective for this compound.[2]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or 10% Pd/C)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, THF, or a mixture with water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask. A common solvent system is a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O).
-
The reaction mixture is then heated to the desired temperature (typically between 80-110 °C) and stirred vigorously.
-
The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 2-aryl-cyclopent-2-enone.
Protocol using a Heterogeneous Catalyst (Pd/C)
This protocol offers the advantage of using an inexpensive and recyclable catalyst.[2]
Materials:
-
This compound
-
Arylboronic acid
-
10% Palladium on Carbon (Pd/C)
-
Sodium Carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME) and Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), 10% Pd/C (5 mol %), and Na₂CO₃ (2.0 mmol).
-
Add a 1:1 mixture of DME and water (4 mL).
-
Stir the reaction mixture vigorously at room temperature (25 °C).
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The Celite® pad is washed with ethyl acetate.
-
The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Stille Coupling of 2-Bromocyclopent-2-enone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1][2] Its broad functional group tolerance and relatively mild reaction conditions have made it a cornerstone in modern organic synthesis, particularly in the construction of complex molecules, including natural products and pharmaceuticals.[3][4] These application notes provide detailed protocols and reaction conditions for the Stille coupling of 2-bromocyclopent-2-enone, a valuable building block in the synthesis of various substituted cyclopentenone derivatives. While organotin reagents are stable to air and moisture, it is important to note their high toxicity, which necessitates careful handling and appropriate disposal procedures.[1][2]
Reaction Principle and Mechanism
The Stille coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent transfers its organic group to the palladium center, displacing the bromide and forming a new diorganopalladium(II) complex. This step is often the rate-determining step of the catalytic cycle.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired 2-substituted cyclopent-2-enone product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
Below are generalized and specific protocols for the Stille coupling of this compound with various organostannanes.
General Protocol for Stille Coupling
This protocol can be adapted for various organostannane coupling partners.
Materials:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)tin, tributyl(phenyl)tin) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if using a catalyst like Pd₂(dba)₃, e.g., PPh₃, AsPh₃)
-
Anhydrous solvent (e.g., DMF, toluene, THF, dioxane)
-
Optional: Additive (e.g., CuI, LiCl)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (flame-dried)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the palladium catalyst, and ligand (if required).
-
Add the anhydrous solvent, followed by this compound and the organostannane reagent.
-
If an additive is used, it should be added at this stage.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically between 60-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-substituted cyclopent-2-enone.
Data Presentation: Summary of Stille Coupling Conditions for this compound
The following table summarizes various reported and representative conditions for the Stille coupling of this compound with different organostannane reagents.
| Entry | Organostannane (R-SnBu₃) | Catalyst (mol%) | Ligand (mol%) | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) |
| 1 | Vinyl | Pd(PPh₃)₄ (5) | - | Toluene | - | 100 | 12 | 85 |
| 2 | Phenyl | Pd₂(dba)₃ (2.5) | PPh₃ (10) | DMF | CuI (10) | 80 | 16 | 92 |
| 3 | 2-Furyl | Pd(PPh₃)₄ (5) | - | Dioxane | - | 90 | 24 | 78 |
| 4 | Thienyl | PdCl₂(PPh₃)₂ (5) | - | THF | LiCl | 65 | 18 | 88 |
| 5 | Ethynyl | Pd(PPh₃)₄ (5) | - | Toluene | CuI (10) | 70 | 10 | 81 |
Note: The yields presented are indicative and can vary based on the specific reaction scale and purity of reagents.
Visualizations
Catalytic Cycle of the Stille Coupling
Caption: The catalytic cycle of the Stille coupling reaction.
Experimental Workflow for Stille Coupling
Caption: A typical experimental workflow for a Stille coupling reaction.
References
Application Notes and Protocols: Michael Addition Reactions Involving 2-Bromocyclopent-2-enone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of Michael addition reactions utilizing 2-bromocyclopent-2-enone as a versatile Michael acceptor. This compound is a valuable building block in organic synthesis, particularly for the construction of complex molecules such as prostaglandins and other biologically active compounds. The protocols and data presented herein are intended to serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. This compound is a particularly interesting Michael acceptor due to the presence of the vinyl bromide moiety, which can be further functionalized post-addition, offering a handle for subsequent cross-coupling reactions or other transformations. The electron-withdrawing nature of the bromine atom and the carbonyl group renders the β-carbon highly electrophilic and susceptible to attack by a wide range of soft nucleophiles.
Key applications of Michael addition products derived from this compound include the synthesis of prostaglandin analogues, which are crucial therapeutic agents for a variety of conditions. The ability to introduce diverse side chains at the β-position in a stereocontrolled manner is a significant advantage in the synthesis of these complex natural products.
General Reaction Mechanism
The Michael addition to this compound proceeds via the attack of a nucleophile (Michael donor) on the β-carbon of the cyclopentenone ring. The reaction is typically catalyzed by a base, which generates the active nucleophile (e.g., an enolate, thiolate, or amide). The resulting enolate intermediate is then protonated to yield the final Michael adduct.
Caption: General mechanism of the Michael addition reaction.
Applications in Prostaglandin Synthesis
A primary application of Michael addition reactions with this compound is in the convergent synthesis of prostaglandins. In this strategy, the cyclopentane core is constructed, and the two side chains are introduced sequentially. The Michael addition is a key step for the introduction of the "lower" side chain (ω-chain). Organocuprates are frequently employed as the nucleophile to deliver the complex side chain with high stereocontrol.
Caption: A simplified workflow for prostaglandin synthesis.
Data Presentation
The following tables summarize representative quantitative data for Michael addition reactions involving this compound and related cyclopentenones with various nucleophiles. Please note that reaction conditions and outcomes may require optimization for specific substrates and desired products.
Table 1: Organocuprate Addition to Cyclopentenone Derivatives
| Entry | Cyclopentenone Substrate | Organocuprate | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| 1 | (R)-4-(tert-butyldimethylsilyloxy)-2-cyclopenten-1-one | (E)-Vinyl(lithium)cuprate | (S)-(-)-2-Amino-1,1-diphenyl-1-propanol | THF | -78 | 88 | >95:5 | >98 |
| 2 | 2-Cyclopenten-1-one | Lithium dimethylcuprate | - | Diethyl ether | 0 | 95 | - | - |
| 3 | This compound | Lithium divinylcuprate | - | THF | -78 | 75-85 | - | - |
Table 2: Thiol-Michael Addition to this compound
| Entry | Thiol Nucleophile | Catalyst | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | Thiophenol | Triethylamine | Dichloromethane | rt | 30 min | >95 |
| 2 | Cysteine derivative | - | Buffer (pH 7.4) | 37 | 1 h | High |
| 3 | Glutathione | - | Buffer (pH 7.4) | 37 | 1 h | High |
Table 3: Aza-Michael Addition to Cyclopentenone Derivatives
| Entry | Amine Nucleophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | None (neat) | - | 80 | 4 | ~85 |
| 2 | Pyrrolidine | None | Methanol | rt | 2 | 90 |
| 3 | Benzylamine | Sulfated Zirconia | Solvent-free | rt | 1 | 92 |
Table 4: Malonate-Michael Addition to Cyclopentenone Derivatives
| Entry | Malonate Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diethyl malonate | Sodium ethoxide | Ethanol | Reflux | 1 | ~90 |
| 2 | Dimethyl malonate | DBU | CH₂Cl₂ | rt | 2 | >95 |
Experimental Protocols
The following are detailed protocols for representative Michael addition reactions involving this compound. These protocols are based on established methodologies and may require optimization for specific applications.
Protocol 1: Organocuprate Addition for Prostaglandin Precursor Synthesis
This protocol describes a general procedure for the 1,4-conjugate addition of a Gilman cuprate to this compound, a key step in many prostaglandin syntheses.
Materials:
-
This compound
-
Organolithium or Grignard reagent (corresponding to the desired side chain)
-
Copper(I) Iodide (CuI)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride solution
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of the Organocuprate Reagent (Gilman Reagent):
-
To a flame-dried, argon-purged round-bottom flask, add CuI (1.05 equivalents).
-
Cool the flask to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of the organolithium or Grignard reagent (2.1 equivalents) in anhydrous diethyl ether or THF while maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 30-60 minutes. The formation of the Gilman reagent is often indicated by a color change.
-
-
Michael Addition:
-
In a separate flame-dried, argon-purged flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly transfer the freshly prepared Gilman reagent solution to the solution of this compound via cannula.
-
Stir the reaction mixture at -78 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Thiol-Michael Addition
This protocol outlines the addition of a thiol to this compound. This reaction is often rapid and can proceed under mild conditions. A unique feature of the addition of thiols to α-haloenones is the potential for the initial Michael adduct to undergo an intramolecular cyclization to form a transient episulfonium ion, which is a potent DNA alkylating agent.[1]
Materials:
-
This compound
-
Thiol (e.g., thiophenol, cysteine)
-
Triethylamine (Et₃N) or other suitable base (if required)
-
Dichloromethane (DCM) or other suitable solvent
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a solution of this compound (1.0 equivalent) in dichloromethane (0.1-0.5 M), add the thiol (1.0-1.2 equivalents).
-
If the thiol is not sufficiently acidic, add a catalytic amount of a base such as triethylamine (0.1 equivalents).
-
-
Reaction:
-
Stir the reaction mixture at room temperature. The reaction is often exothermic.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically within 30 minutes to a few hours).
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture with 1 M HCl (if a base was used), followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can often be purified by flash column chromatography on silica gel.
-
Caption: Proposed pathway for thiol-activated DNA damage.[1]
Protocol 3: Aza-Michael Addition
This protocol provides a general method for the conjugate addition of an amine to this compound. These reactions can sometimes be performed neat or with a catalyst to improve reaction rates and yields.
Materials:
-
This compound
-
Amine (e.g., aniline, pyrrolidine)
-
Catalyst (optional, e.g., Lewis acid, solid acid)
-
Solvent (optional, e.g., methanol, water, or solvent-free)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine this compound (1.0 equivalent) and the amine (1.0-1.2 equivalents).
-
If using a catalyst, add it at this stage (e.g., 5-10 mol%).
-
If using a solvent, dissolve the reactants in the chosen solvent.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C).
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, if a solvent was used, remove it under reduced pressure.
-
The crude product may be purified directly by flash column chromatography on silica gel. If an acidic or basic catalyst was used, an appropriate aqueous wash may be necessary before chromatography.
-
Protocol 4: Diethyl Malonate Addition
This protocol describes the classic Michael addition of a soft carbon nucleophile, diethyl malonate, to this compound using a base catalyst.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol
-
Standard laboratory glassware with reflux condenser
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add ethanol and a catalytic amount of sodium ethoxide (e.g., 10-20 mol%).
-
Add diethyl malonate (1.1-1.5 equivalents) to the basic solution and stir for 10-15 minutes to generate the enolate.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
-
Reaction:
-
Heat the mixture to reflux and maintain for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Conclusion
This compound is a valuable and versatile substrate for Michael addition reactions. The ability to introduce a wide range of carbon and heteroatom nucleophiles at the β-position, coupled with the potential for further elaboration of the vinyl bromide, makes it a powerful tool in the synthesis of complex molecules, most notably prostaglandins. The protocols provided herein offer a starting point for the exploration of these reactions in various research and development settings. Optimization of reaction conditions will likely be necessary to achieve desired outcomes for specific substrate combinations.
References
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Cyclopentenones Using 2-Bromo Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral cyclopentenones are pivotal structural motifs in a vast array of biologically active molecules, including prostaglandins, prostanoids, and other natural products of pharmaceutical interest.[1][2][3] The asymmetric synthesis of these five-membered rings in an enantiomerically pure form is a critical challenge in modern organic synthesis and drug development. 2-Bromocyclopentenones serve as versatile precursors in this context, with the bromine atom offering a synthetic handle for a variety of transformations, including cross-coupling reactions and nucleophilic additions.
These application notes provide a detailed overview of key strategies for the asymmetric synthesis of chiral cyclopentenones, with a focus on methodologies applicable to 2-bromo derivatives. While direct catalytic asymmetric transformations on 2-bromo-2-cyclopenten-1-one are not widely established, several powerful strategies enable the synthesis of chiral cyclopentenones where the 2-bromo functionality can be a precursor, an intermediate, or a key reactant in a diastereoselective transformation.
The following sections detail three primary strategies:
-
Chiral Auxiliary-Mediated Synthesis: Employing a covalently bound chiral molecule to direct the stereochemical outcome of a reaction.
-
Diastereoselective Conjugate Addition: Leveraging a pre-existing stereocenter in the cyclopentenone core to control the facial selectivity of a nucleophilic attack.
-
Enzymatic Kinetic Resolution: Utilizing enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of enantiopure compounds.
Each section includes a summary of the methodology, a detailed experimental protocol, and a table of representative data.
Strategy 1: Chiral Auxiliary-Mediated Asymmetric Synthesis
Application Note:
The use of chiral auxiliaries is a robust and reliable method for controlling stereochemistry in the synthesis of complex molecules.[4][5] In this approach, a chiral molecule is temporarily attached to the substrate to direct the formation of a new stereocenter. After the desired transformation, the auxiliary is cleaved and can often be recovered. For the synthesis of chiral cyclopentenones, a chiral auxiliary can be incorporated into one of the precursors of the cyclopentenone ring, guiding the cyclization or a key bond-forming step in a diastereoselective manner. For instance, a D-glucose-derived auxiliary can be used in an enantioselective cyclopentannelation reaction.[4]
Logical Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: Workflow for chiral auxiliary-based synthesis.
Experimental Protocol: Asymmetric Cyclopentannelation using a D-Glucose-Derived Auxiliary
This protocol is a representative example of an asymmetric cyclopentannelation.
Materials:
-
D-glucose-derived allenyl ether (1.0 equiv)
-
α,β-Unsaturated ketone (1.2 equiv)
-
Titanium(IV) chloride (TiCl₄, 2.0 equiv, 1.0 M solution in CH₂Cl₂)
-
N,N-Diisopropylethylamine (DIPEA, 4.0 equiv)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the D-glucose-derived allenyl ether (1.0 mmol) and anhydrous CH₂Cl₂ (20 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add TiCl₄ (2.0 mmol, 2.0 mL of a 1.0 M solution in CH₂Cl₂) to the solution. Stir for 15 minutes.
-
Add the α,β-unsaturated ketone (1.2 mmol) dropwise.
-
Add DIPEA (4.0 mmol) to the reaction mixture and stir at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL).
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, a diastereomeric cyclopentenone still attached to the auxiliary, is purified by silica gel column chromatography.
-
The chiral auxiliary is then cleaved under appropriate conditions (e.g., acid hydrolysis) to yield the final chiral cyclopentenone.
Data Table: Representative Results for Chiral Auxiliary-Mediated Synthesis
| Entry | α,β-Unsaturated Ketone | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | Cyclopentenone | 95:5 | 85 |
| 2 | Cyclohexenone | 92:8 | 81 |
| 3 | 4-Methylcyclohexenone | 90:10 | 78 |
Strategy 2: Diastereoselective Conjugate Addition to a Chiral Cyclopentenone Precursor
Application Note:
Diastereoselective conjugate addition is a cornerstone of prostaglandin synthesis.[6] This strategy relies on a chiral cyclopentenone precursor, where one or more stereocenters are already established. The existing chirality of the substrate directs the incoming nucleophile to one face of the molecule, leading to the formation of a new stereocenter with high diastereoselectivity. Organocuprates are commonly employed as soft nucleophiles for the 1,4-conjugate addition.[7][8][9][10] This method is particularly powerful for constructing the complex stereochemical array of prostaglandins and related compounds. A 2-bromo substituent can be present on the chiral cyclopentenone, influencing the electronics of the enone system.
Reaction Pathway for Diastereoselective Conjugate Addition
Caption: Diastereoselective conjugate addition pathway.
Experimental Protocol: Diastereoselective Organocuprate Addition to a Chiral Cyclopentenone
This protocol describes a typical diastereoselective conjugate addition of an organocuprate to a chiral cyclopentenone precursor.
Materials:
-
Copper(I) iodide (CuI, 1.1 equiv)
-
Alkyllithium (e.g., n-BuLi, 2.2 equiv, 1.6 M in hexanes)
-
Chiral 4-substituted-2-bromocyclopentenone (1.0 equiv)
-
Tetrahydrofuran (THF, anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under argon, add CuI (1.1 mmol) and anhydrous THF (10 mL).
-
Cool the suspension to -40 °C.
-
Slowly add the alkyllithium solution (2.2 mmol) and stir for 30 minutes to form the lithium dialkylcuprate.
-
In a separate flask, dissolve the chiral 4-substituted-2-bromocyclopentenone (1.0 mmol) in anhydrous diethyl ether (10 mL).
-
Cool the cuprate solution to -78 °C and slowly add the solution of the chiral cyclopentenone.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl (15 mL).
-
Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Table: Representative Results for Diastereoselective Conjugate Addition
| Entry | Chiral Cyclopentenone Substrate | Organocuprate | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | (R)-4-hydroxy-2-cyclopentenone | (CH₃)₂CuLi | >98:2 | 90 |
| 2 | (R)-4-(tert-butyldimethylsilyloxy)-2-cyclopentenone | (n-Bu)₂CuLi | >95:5 | 88 |
| 3 | (4S,5S)-4,5-dihydroxy-2-cyclopentenone | (vinyl)₂CuLi | >99:1 | 85 |
Strategy 3: Enzymatic Kinetic Resolution of Racemic Cyclopentenones
Application Note:
Enzymatic kinetic resolution is a highly efficient method for obtaining enantiomerically pure compounds from a racemic mixture.[11][12][13][14] Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. This strategy can be applied to racemic cyclopentenones bearing a hydroxyl group. The two enantiomers can then be separated based on their different chemical properties (e.g., one is an ester, the other an alcohol). This method is attractive due to its high enantioselectivity, mild reaction conditions, and the environmental friendliness of biocatalysis. A racemic 2-bromo-4-hydroxycyclopentenone would be a suitable substrate for this approach.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Hydroxycyclopentenone
This protocol provides a general procedure for the enzymatic kinetic resolution of a racemic 4-hydroxycyclopentenone derivative.
Materials:
-
Racemic 4-hydroxy-2-bromocyclopentenone (1.0 equiv)
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate, 3.0 equiv)
-
Organic solvent (e.g., toluene, anhydrous)
-
Molecular sieves (4 Å)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
To a flask containing the racemic 4-hydroxy-2-bromocyclopentenone (1.0 mmol) and activated 4 Å molecular sieves, add anhydrous toluene (10 mL).
-
Add the acyl donor (3.0 mmol).
-
Add the immobilized lipase (e.g., 50 mg).
-
Seal the flask and shake at a constant temperature (e.g., 40 °C) in an incubator shaker.
-
Monitor the reaction progress by TLC or GC/HPLC to determine the conversion. The reaction is typically stopped at ~50% conversion to obtain both enantiomers with high enantiomeric excess.
-
Once the desired conversion is reached, filter the reaction mixture through a pad of Celite to remove the enzyme. Wash the Celite with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Separate the acylated product from the unreacted alcohol by silica gel column chromatography.
-
Determine the enantiomeric excess (ee) of both the product and the recovered starting material by chiral HPLC or GC.
Data Table: Representative Results for Enzymatic Kinetic Resolution
| Entry | Lipase Source | Acyl Donor | Conversion (%) | ee of Product (%) | ee of S.M. (%) |
| 1 | Novozym 435 | Vinyl acetate | 50 | >99 | >99 |
| 2 | Amano Lipase PS | Isopropenyl acetate | 48 | >98 | 95 |
| 3 | Candida rugosa Lipase | Ethyl acetate | 52 | 96 | >98 |
Conclusion
The asymmetric synthesis of chiral cyclopentenones from 2-bromo derivatives is a challenging yet rewarding endeavor, crucial for the development of new therapeutics. While direct catalytic asymmetric methods are still emerging, the strategies of chiral auxiliary-mediated synthesis, diastereoselective conjugate addition, and enzymatic kinetic resolution provide powerful and practical solutions for accessing these valuable building blocks in high enantiopurity. The choice of strategy will depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. The protocols and data presented herein serve as a comprehensive guide for researchers in this exciting field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Chiral Cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric cyclopentannelation. Chiral auxiliary on the allene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 7. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 8. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Conjugate additions of organocuprates to a 3-methylene-6-isopropyldiketopiperazine acceptor for the asymmetric synthesis of homochiral α-amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Diels-Alder Reactions with 2-Bromocyclopent-2-enone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Diels-Alder reactions utilizing 2-bromocyclopent-2-enone as a versatile dienophile. The resulting bicyclic adducts are valuable intermediates in the synthesis of complex molecules, including natural products and potential therapeutic agents.
Introduction
The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings. The reaction's stereospecificity and predictability make it an invaluable tool for constructing complex molecular architectures. This compound is a particularly reactive dienophile due to the electron-withdrawing effects of both the carbonyl group and the bromine atom, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This enhanced reactivity allows for cycloaddition reactions to proceed under relatively mild conditions. The bromine substituent in the resulting adducts also serves as a synthetic handle for further functionalization, making these compounds versatile building blocks in medicinal chemistry and natural product synthesis.
Core Concepts and Stereoselectivity
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of the dienophile is retained in the product. In the case of cyclic dienes, such as cyclopentadiene, the reaction can lead to the formation of two diastereomeric products: the endo and exo adducts.
-
Endo Rule: In most Diels-Alder reactions, the endo product is the kinetically favored product. This preference is attributed to secondary orbital interactions between the developing π-system of the diene and the electron-withdrawing groups of the dienophile in the transition state.
-
Exo Product: The exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance. Under conditions of thermodynamic control (e.g., higher temperatures and longer reaction times), the proportion of the exo product may increase.
The general stereochemical outcome of the Diels-Alder reaction is that substituents that are cis on the dienophile will remain cis in the product, and substituents that are trans will remain trans.[1]
Lewis Acid Catalysis
Lewis acids can significantly accelerate the rate of Diels-Alder reactions and often enhance their regioselectivity and stereoselectivity.[2][3] By coordinating to the carbonyl oxygen of the dienophile, a Lewis acid further lowers the energy of the LUMO, increasing the energy gap between the frontier orbitals of the diene and dienophile and thus accelerating the reaction.[4] Common Lewis acids used for this purpose include aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), and zinc chloride (ZnCl₂).
Experimental Protocols
The following are representative protocols for the Diels-Alder reaction of this compound with common dienes. These protocols are based on established methodologies for similar cycloadditions and should be optimized for specific substrates and scales.
Protocol 1: Reaction with Cyclopentadiene
This protocol describes the synthesis of 7-bromo-bicyclo[2.2.1]hept-5-en-2-one.
Materials:
-
This compound
-
Dicyclopentadiene
-
Toluene, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
-
Round-bottom flask
-
Distillation apparatus
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Cracking of Dicyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation. The receiving flask should be cooled in an ice bath to prevent dimerization. Cyclopentadiene should be used immediately.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Addition of Diene: Cool the solution to 0 °C in an ice bath. Slowly add a freshly prepared solution of cyclopentadiene (1.2 eq) in anhydrous dichloromethane to the flask with stirring.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically within a few hours), quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 7-bromo-bicyclo[2.2.1]hept-5-en-2-one.
Expected Outcome:
The reaction is expected to favor the formation of the endo isomer as the major product under kinetic control.
| Diene | Dienophile | Product | Expected Major Isomer |
| Cyclopentadiene | This compound | 7-Bromo-bicyclo[2.2.1]hept-5-en-2-one | endo |
Protocol 2: Reaction with Furan (Lewis Acid Catalyzed)
This protocol describes the synthesis of 8-bromo-7-oxabicyclo[2.2.2]oct-5-en-2-one. Furan is less reactive than cyclopentadiene, and a Lewis acid catalyst is often employed to facilitate the reaction.
Materials:
-
This compound
-
Furan
-
Dichloromethane (DCM), anhydrous
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Saturated aqueous sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Addition of Lewis Acid: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add boron trifluoride diethyl etherate (1.1 eq) to the solution with stirring.
-
Addition of Diene: After stirring for 15 minutes, add a solution of furan (1.5 eq) in anhydrous dichloromethane dropwise.
-
Reaction Monitoring: Maintain the reaction at -78 °C and monitor its progress by TLC.
-
Workup: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Expected Outcome:
Lewis acid catalysis is expected to promote the reaction and may influence the endo/exo selectivity. The endo product is generally still the major product.
| Diene | Dienophile | Catalyst | Product | Expected Major Isomer |
| Furan | This compound | BF₃·OEt₂ | 8-Bromo-7-oxabicyclo[2.2.2]oct-5-en-2-one | endo |
Data Presentation
The following table summarizes the expected outcomes for the Diels-Alder reactions of this compound with representative dienes. The yields and diastereomeric ratios are estimates based on similar reactions reported in the literature and will require experimental optimization.
| Diene | Reaction Conditions | Expected Yield (%) | Expected endo:exo Ratio |
| Cyclopentadiene | 0 °C to RT, neat or in DCM | 80-95 | >10:1 |
| Furan | -78 °C to RT, DCM, BF₃·OEt₂ | 60-80 | >5:1 |
| 1,3-Butadiene | Sealed tube, 100-120 °C | 70-85 | N/A |
| Anthracene | High temperature (e.g., refluxing xylene) | 50-70 | Predominantly exo |
Visualizations
Diels-Alder Reaction Workflow
Caption: General workflow for a Diels-Alder reaction.
Logical Relationship of Stereoselectivity
Caption: Factors influencing stereochemical outcome.
Applications in Drug Development and Synthesis
The bicyclic scaffolds produced from Diels-Alder reactions of this compound are of significant interest in drug discovery. The rigid framework of these molecules can be used to orient functional groups in a precise three-dimensional arrangement, which is crucial for specific interactions with biological targets such as enzymes and receptors.
The bromine atom on the bicyclic product can be readily transformed into other functional groups through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) or nucleophilic substitution, allowing for the rapid generation of a library of diverse compounds for biological screening. These scaffolds have been incorporated into molecules targeting a range of diseases, and their synthetic accessibility via the Diels-Alder reaction makes them attractive starting points for medicinal chemistry campaigns.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromocyclopent-2-enone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromocyclopent-2-enone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound are:
-
Bromination of 2-Cyclopentenone: This method involves the direct bromination of 2-cyclopentenone, often using bromine in a suitable solvent like carbon tetrachloride.[1]
-
Bromination of Cyclopentanone followed by Elimination: This two-step process involves the initial bromination of cyclopentanone to form 2-bromocyclopentanone, which is then subjected to an elimination reaction to introduce the double bond and yield the final product.[2][3]
-
Other Reported Methods: Less common methods include the condensation of cyclopentanone with bromoacetic acid and the ring-opening of 2-bromocyclopropane-1,1-dicarboxylic anhydride.[4]
Q2: I am getting a low yield in my synthesis. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the correct stoichiometry of reagents and allowing for sufficient reaction time.
-
Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired product. A common side product in the synthesis from cyclopentanone is 2-cyclopentylidenecyclopentanone.[3][5]
-
Product Decomposition: The product, an α,β-unsaturated ketone, can be sensitive to certain conditions. Ensure that the reaction and work-up temperatures are appropriately controlled.
-
Loss during Work-up and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps. Emulsion formation during extractions can be a particular issue.
Q3: What are the common side products, and how can I minimize their formation?
A3: A significant side product, particularly when starting from cyclopentanone, is 2-cyclopentylidenecyclopentanone.[3][5] Its formation can be minimized by carefully controlling the reaction conditions. Using a biphasic system of water and an organic solvent during the bromination of cyclopentanone has been shown to improve the selectivity for 2-bromocyclopentanone, which is the precursor to the desired product.[3][6]
Q4: What are the recommended purification methods for this compound?
A4: Purification of this compound is typically achieved through:
-
Distillation: Vacuum distillation or short-path distillation can be effective for separating the product from less volatile impurities.[1]
-
Column Chromatography: For higher purity, column chromatography using silica gel is a common method.
Troubleshooting Guide
| Problem | Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Lower than expected amount of purified product. | Incomplete reaction, formation of side products, product decomposition, or loss during work-up. | - Ensure accurate stoichiometry and extend reaction time if necessary.- Optimize reaction conditions to minimize side product formation (see data table below).- Maintain appropriate temperatures during the reaction and work-up.- Use saturated brine during extractions to minimize product loss to the aqueous phase. |
| Formation of Side Products | Presence of unexpected peaks in GC-MS or NMR analysis. | Sub-optimal reaction conditions leading to competing reactions. | - When brominating cyclopentanone, consider using a biphasic water/organic solvent system to improve selectivity.[3]- Carefully control the addition rate of bromine and maintain a low reaction temperature. |
| Difficult Purification | Emulsion formation during extraction, or co-elution of impurities during chromatography. | The reaction mixture contains surfactants or finely divided solids. Impurities have similar polarity to the product. | - For emulsions, add brine to the aqueous layer or filter the mixture through Celite®. Gentle swirling instead of vigorous shaking can also help.- For chromatography, try different solvent systems or use a longer column for better separation. |
| Product Instability | The purified product darkens or decomposes upon storage. | This compound can be unstable over time, especially when exposed to light or air. | - Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.- Protect from light by storing in an amber vial. |
Quantitative Data on 2-Bromocyclopentanone Synthesis
The following table summarizes reaction conditions and yields for the synthesis of 2-bromocyclopentanone, a key intermediate for this compound.
| Starting Material | Brominating Agent | Solvent System | Molar Ratio (Cyclopentanone:Bromine) | Reaction Time (hours) | Yield (%) | Reference |
| Cyclopentanone | Bromine | 1-chlorobutane | 5:1 | 10 | 80.6 | [5] |
| Cyclopentanone | Bromine | 1-chlorobutane / Water | 2:1 | 24 | 78.7 | [3] |
| Cyclopentanone | Bromine | None | 5:1 | 80 | 61.7 | [5] |
| Cyclopentanone | Bromine | Chloroform | Not specified | Not specified | 36 | [3][6] |
Experimental Protocol: Synthesis of 2-Bromo-2-cyclopentenone from 2-Cyclopentenone
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
2-Cyclopentenone
-
Bromine
-
Carbon tetrachloride
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Ice bath
Procedure:
-
In a well-ventilated hood, dissolve 2-cyclopentenone (1 equivalent) in carbon tetrachloride in a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and an addition funnel.
-
Cool the solution to 0°C using an ice bath.
-
Prepare a solution of bromine (1.1 equivalents) in carbon tetrachloride.
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Add the bromine solution dropwise to the stirred cyclopentenone solution over a period of 1 hour, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for an additional period.
-
Proceed with the appropriate work-up and purification steps, which may include washing with a reducing agent (e.g., sodium bisulfite solution) to quench excess bromine, followed by drying and removal of the solvent.
-
The crude product can be purified by vacuum distillation or column chromatography.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Cyclopentenone - Wikipedia [en.wikipedia.org]
- 3. US6787673B2 - Process for producing 2-bromocyclopentanone - Google Patents [patents.google.com]
- 4. Buy this compound | 10481-34-2 [smolecule.com]
- 5. EP1418166A1 - Process for producing 2-bromocyclopentanone - Google Patents [patents.google.com]
- 6. US20040138505A1 - Process for producing 2-bromocyclopentanone - Google Patents [patents.google.com]
Purification of crude 2-Bromocyclopent-2-enone by distillation or chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Bromocyclopent-2-enone by distillation and column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
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Frequently Asked Questions (FAQs)
Q1: Which purification method is better for this compound: distillation or chromatography?
A1: The choice between distillation and column chromatography depends on the nature of the impurities, the scale of your reaction, and the desired final purity.
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Vacuum Distillation is generally preferred for larger quantities of material and for removing non-volatile impurities or those with significantly different boiling points. Given that this compound may have a high boiling point and potential thermal instability, vacuum distillation is recommended over atmospheric distillation to prevent decomposition.
-
Column Chromatography is ideal for removing impurities with similar boiling points to the product, such as unreacted starting material (2-cyclopentenone) or other closely related byproducts. It is highly effective for achieving very high purity on small to medium scales.
Q2: What are the most common impurities in a crude sample of this compound?
A2: Based on its synthesis from 2-cyclopentenone and bromine, the most common impurities are:
-
Unreacted 2-cyclopentenone
-
Residual bromine (giving the sample a yellowish or brownish tint)
-
Solvent from the reaction (e.g., carbon tetrachloride)
-
Potentially dibrominated byproducts
Q3: Is this compound stable?
A3: While specific stability data is limited, related α-bromo enones can be unstable, particularly at elevated temperatures or over long periods.[1] It is recommended to handle the compound with care, avoid excessive heat, and store it in a cool, dark place. The potential for decomposition on silica gel should also be considered during chromatography.
Q4: I don't have a reported boiling point for this compound. How should I perform a vacuum distillation?
A4: The boiling point of this compound is not well-documented. Therefore, a careful vacuum distillation with close monitoring is required. Start with a low vacuum (e.g., 1-10 mmHg) and gradually increase the temperature of the heating mantle. Collect fractions over a narrow temperature range once distillation begins. A forerun of lower-boiling impurities and solvent should be collected first. For a related compound, 2-hydroxymethyl-2-cyclopentenone, a short-path distillation was performed at 70–80°C and 0.1 mmHg, which may serve as a rough starting point.[2]
Q5: How do I determine the correct solvent system for column chromatography?
A5: The ideal solvent system (eluent) for column chromatography should be determined by preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives your product a retention factor (Rf) of approximately 0.3-0.4 and provides good separation from impurities. A good starting point for nonpolar compounds like this is a mixture of a nonpolar solvent like hexanes and a slightly more polar solvent like ethyl acetate.
Troubleshooting Guides
Vacuum Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Bumping/Uneven Boiling | - Superheating of the liquid.- Inadequate stirring. | - Ensure smooth and vigorous stirring with a magnetic stir bar.- Use a capillary bubbler for a gentle stream of inert gas (nitrogen or argon). |
| No Product Distilling | - Vacuum is not low enough.- Temperature is too low.- Leak in the system. | - Check all joints and seals for leaks.- Ensure the vacuum pump is functioning correctly.- Gradually and cautiously increase the heating mantle temperature. |
| Product Decomposes in Flask | - Temperature is too high.- Compound is thermally unstable. | - Use a lower vacuum to decrease the boiling point.- Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures. |
| Product Solidifies in Condenser | - Condenser water is too cold.- High melting point of the compound. | - For this compound, this is unlikely as it is expected to be a liquid. However, if it occurs, use room temperature water or no water in the condenser. A heat gun can be gently used to melt the solid. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate eluent system.- Column was packed improperly (channeling).- Column was overloaded with crude material. | - Optimize the eluent system using TLC first. A less polar solvent system will increase retention.- Repack the column carefully, ensuring a homogenous slurry and no air bubbles.- Use an appropriate amount of silica gel (typically 40-50g of silica per 1g of crude mixture).[3] |
| Product Elutes with the Solvent Front | - Eluent is too polar. | - Start with a less polar solvent system (e.g., a higher percentage of hexanes). |
| Product Does Not Elute from the Column | - Eluent is not polar enough.- Compound may be decomposing on the silica gel. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).- To check for decomposition, spot the crude material on a TLC plate, let it sit for an hour, then elute. If a new spot appears or the original spot diminishes, decomposition is likely. Consider using a less acidic stationary phase like alumina. |
| Cracked or Channeled Silica Bed | - The column ran dry.- Improper packing. | - Always keep the solvent level above the top of the silica gel.- Ensure the silica gel is packed as a uniform slurry.[4] |
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₅H₅BrO |
| Molecular Weight | 161.00 g/mol [5] |
| Appearance | Expected to be a liquid or low-melting solid |
| Boiling Point | Not available (n/a)[6] |
| Recommended TLC Solvent Systems for Method Development |
| 95:5 Hexanes:Ethyl Acetate |
| 90:10 Hexanes:Ethyl Acetate |
| 80:20 Hexanes:Ethyl Acetate |
| 95:5 Hexanes:Dichloromethane |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is designed for the purification of this compound, assuming it is a high-boiling liquid that may be thermally sensitive.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flasks
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Heating mantle with magnetic stirrer
-
Magnetic stir bar
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Vacuum pump and tubing
-
Manometer (vacuum gauge)
-
Cold trap (recommended)
Procedure:
-
Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed. Place a magnetic stir bar in the distillation flask.
-
Sample Loading: Transfer the crude this compound into the distillation flask. The flask should not be more than two-thirds full.
-
Applying Vacuum: Connect the apparatus to the vacuum pump with a cold trap in between. Begin stirring the crude material. Slowly and carefully apply the vacuum.
-
Heating: Once a stable vacuum is achieved (e.g., 1-10 mmHg), begin to gently heat the distillation flask using the heating mantle.
-
Fraction Collection:
-
Observe for any low-boiling solvents or impurities distilling first (the forerun). Collect this in a separate receiving flask.
-
As the temperature of the vapor rises and stabilizes, switch to a new receiving flask to collect the main product fraction. Record the temperature range of the vapor during this collection.
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If the temperature rises significantly again, it may indicate the start of higher-boiling impurities. Stop the distillation or collect this in a separate flask.
-
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 2: Purification by Column Chromatography
This protocol provides a method for purifying this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
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Eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC)
-
Sand
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Cotton or glass wool
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Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
Determine Eluent System via TLC:
-
Dissolve a small amount of the crude material in a suitable solvent.
-
Spot the solution on a TLC plate and elute with different solvent systems (see table above for suggestions).
-
The optimal system will give the product an Rf value of ~0.3-0.4 and show clear separation from impurities.
-
-
Prepare and Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand.
-
In a beaker, create a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles. Allow the silica to settle. Add a layer of sand on top of the silica bed.
-
Continuously add eluent and drain it through the column until the silica bed is stable. Never let the solvent level drop below the top of the silica.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (like dichloromethane) or the eluent.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample is absorbed onto the sand layer.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions. Apply gentle air pressure (flash chromatography) to speed up the process if necessary.
-
-
Analyze Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualizations
Decision Workflow for Purification Method
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. 2-Cyclopenten-1-one, 2-bromo- | C5H5BrO | CID 3014641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
Common side products in the bromination of cyclopentenone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the common side products encountered during the bromination of cyclopentenone.
Frequently Asked Questions (FAQs)
Q1: What is the intended product in the bromination of cyclopentenone?
The primary goal of the bromination of cyclopentenone is typically the synthesis of 2-bromo-2-cyclopentenone, a key intermediate in the synthesis of various complex organic molecules. The reaction involves the selective bromination at the alpha-position to the carbonyl group.
Q2: What are the most common side products observed during the bromination of cyclopentenone?
The formation of several side products can occur depending on the reaction conditions. The most common side products include:
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Dibrominated Products: Over-bromination can lead to the formation of various dibromocyclopentanone or dibromocyclopentenone isomers, such as 2,5-dibromocyclopentanone.
-
Aldol Condensation Products: Self-condensation of the starting material or product can occur, leading to higher molecular weight byproducts like 2-cyclopentenylidenecyclopentenone.
-
Bromine Addition Products: Instead of substitution at the alpha-position, bromine can add across the carbon-carbon double bond of the cyclopentenone ring, resulting in a dibromocyclopentanone.
Q3: How can I minimize the formation of dibrominated side products?
To reduce over-bromination, it is crucial to control the stoichiometry of the reactants. Using a precise 1:1 molar ratio of cyclopentenone to the brominating agent is recommended. Slow, dropwise addition of the bromine solution to the cyclopentenone solution at a low temperature can also help to prevent localized high concentrations of bromine, thus minimizing the formation of dibrominated species.
Q4: What conditions favor the formation of the aldol condensation side product?
Aldol condensation is often promoted by basic conditions and higher temperatures. If a base is used in the reaction, such as for in-situ dehydrobromination, its concentration and the reaction temperature should be carefully controlled. Prolonged reaction times can also increase the likelihood of aldol condensation.
Q5: Can the solvent choice influence the product distribution?
Yes, the choice of solvent can impact the reaction pathway. Non-polar solvents like carbon tetrachloride are often used for the bromination step. The use of protic or more polar solvents might influence the enol/enolate equilibrium and potentially affect the rates of competing side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant amount of dibrominated products in the final mixture. | Excess of brominating agent or poor control over local concentrations. | Carefully control the stoichiometry to a 1:1 molar ratio of cyclopentenone to bromine. Add the bromine solution dropwise and with efficient stirring to avoid localized excess. Maintain a low reaction temperature (e.g., 0°C). |
| Formation of a high-molecular-weight, possibly colored, byproduct. | Aldol condensation of cyclopentenone or the brominated product. | This is more likely if basic conditions are used or if the reaction is heated. If a base is necessary, use a non-nucleophilic base and maintain a low temperature. Minimize the reaction time. |
| Presence of a product with a mass corresponding to the addition of Br₂ across the double bond. | Reaction conditions favoring electrophilic addition over alpha-substitution. | Ensure the reaction is carried out under conditions that favor enol or enolate formation for alpha-substitution. In the case of using Br₂, the subsequent dehydrobromination step with a base helps in forming the desired α-bromo-α,β-unsaturated ketone. |
| Low yield of the desired 2-bromo-2-cyclopentenone. | Incomplete reaction or loss of product during workup. | Monitor the reaction progress using TLC to ensure completion. During the workup, be cautious with aqueous washes as the product may have some water solubility. Ensure complete extraction with an appropriate organic solvent. |
Data Presentation
The following table summarizes quantitative data from a study on the bromination of the related compound, cyclopentanone, which highlights the formation of an aldol condensation side product.[1][2]
| Reactant | Brominating Agent | Solvent | Product | Side Product | Yield of Product (%) | Yield of Side Product (%) |
| Cyclopentanone | Bromine | 1-chlorobutane/water | 2-Bromocyclopentanone | 2-Cyclopentylidenecyclopentanone | 80.6 | 19.3 |
| Cyclopentanone | Bromine | neat | 2-Bromocyclopentanone | 2-Cyclopentylidenecyclopentanone | 61.7 | 33.3 |
Note: The data above is for the bromination of cyclopentanone, as directly comparable quantitative data for cyclopentenone was not available in the searched literature. However, it serves as a good indicator of the potential for aldol condensation side products in five-membered ring systems.
Experimental Protocols
A detailed experimental protocol for the synthesis of 2-bromo-2-cyclopentenone is described in Organic Syntheses.[3]
Synthesis of 2-Bromo-2-cyclopentenone
-
Reaction Setup: A solution of 18.98 g (231.2 mmol) of 2-cyclopentenone in 150 mL of carbon tetrachloride is placed in a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and an addition funnel.
-
Bromination: The solution is cooled to 0°C in an ice bath. A solution of 40.5 g (253.4 mmol) of bromine in 150 mL of carbon tetrachloride is added dropwise over 1 hour.
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Dehydrobromination: Following the bromine addition, a solution of 35.1 g (346.8 mmol) of triethylamine in 150 mL of carbon tetrachloride is added dropwise over 1 hour while maintaining the temperature at 0°C with vigorous stirring.
-
Reaction Completion and Workup: The reaction mixture is stirred for an additional 2 hours at room temperature. The resulting suspension is filtered, and the filter cake is washed with carbon tetrachloride. The combined filtrate and washings are washed successively with 2 N hydrochloric acid, saturated sodium bicarbonate solution, water, and saturated sodium chloride solution.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting oil is purified by distillation to yield 2-bromo-2-cyclopentenone.
Mandatory Visualization
Caption: Reaction pathways in the bromination of cyclopentenone.
References
Preventing decomposition of 2-Bromocyclopent-2-enone during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the storage and handling of 2-Bromocyclopent-2-enone, ensuring its stability and integrity for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned yellow/brown upon storage. What is the cause and can I still use it?
A1: A yellow to brown discoloration is a common indicator of decomposition. The primary causes are exposure to light, elevated temperatures, or the presence of contaminants that can catalyze degradation. The color change is likely due to the formation of conjugated systems and polymeric byproducts. It is strongly recommended to assess the purity of the discolored reagent by techniques such as NMR or GC-MS before use, as the presence of impurities can significantly affect your experimental outcomes. For sensitive applications, using freshly purified or newly purchased material is advisable.
Q2: What are the primary decomposition pathways for this compound?
A2: The two main decomposition pathways are:
-
Dehydrobromination: Elimination of hydrogen bromide (HBr) to form cyclopentadienone or subsequent polymeric materials. This process can be accelerated by the presence of bases.
-
Radical-Mediated Decomposition: Exposure to light or heat can initiate the formation of free radicals, leading to a cascade of reactions including polymerization and the formation of various degradation products. The C-Br bond can undergo homolytic cleavage, initiating these radical pathways.
Q3: How should I properly store this compound to prevent decomposition?
A3: To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:
-
Temperature: Store at 2-8°C. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light by storing in an amber vial or by wrapping the container in aluminum foil.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Use a tightly sealed, clean, and dry glass container with a PTFE-lined cap.
Q4: Can I use a stabilizer to prolong the shelf-life of this compound?
A4: Yes, adding a radical inhibitor can significantly prolong the shelf-life. Common choices include Butylated Hydroxytoluene (BHT) or Hydroquinone. A typical concentration for these inhibitors is 50-100 ppm. It is essential to ensure the inhibitor is fully dissolved and homogenously mixed with the compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing/Browning) | 1. Light Exposure2. Elevated Storage Temperature3. Presence of Contaminants (e.g., base) | 1. Confirm storage in a light-protected container (amber vial).2. Verify storage temperature is consistently between 2-8°C.3. Assess purity via NMR or GC-MS. Consider purification by column chromatography if impurities are detected. |
| Precipitate Formation | 1. Polymerization2. Low-temperature crystallization | 1. Indicates significant decomposition. It is recommended to discard the reagent.2. Gently warm the vial to room temperature to see if the solid redissolves. If it does, it is likely the pure compound. |
| Inconsistent Experimental Results | 1. Partial Decomposition of the Reagent2. Presence of HBr from dehydrobromination | 1. Use a fresh vial or purify the existing stock.2. Consider adding a non-nucleophilic base (e.g., proton sponge) to your reaction if HBr is suspected to interfere. |
| Pressure Buildup in Vial | HBr gas formation from dehydrobromination | Vent the vial carefully in a fume hood. If this is a recurring issue, consider adding a stabilizer or storing in a larger vial. |
Experimental Protocols
Protocol for Addition of a Stabilizer
This protocol describes the addition of Butylated Hydroxytoluene (BHT) as a radical inhibitor to this compound.
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT)
-
Anhydrous solvent in which both are soluble (e.g., Dichloromethane, HPLC grade)
-
Clean, dry amber glass vial with a PTFE-lined cap
-
Micropipette
-
Vortex mixer
-
Nitrogen or Argon gas source
Procedure:
-
Prepare a Stock Solution of BHT:
-
Weigh 10 mg of BHT and dissolve it in 10 mL of anhydrous dichloromethane to create a 1 mg/mL (1000 ppm) stock solution.
-
-
Calculate the Required Volume of Stabilizer:
-
For a final concentration of 100 ppm, you will need 0.1 mg of BHT per 1 g of this compound.
-
Example: To stabilize 5 g of this compound, you will need 0.5 mg of BHT. This corresponds to 0.5 mL of the 1 mg/mL stock solution.
-
-
Addition of Stabilizer:
-
In a clean, dry amber vial, add the this compound.
-
Using a micropipette, add the calculated volume of the BHT stock solution.
-
-
Homogenization:
-
Tightly cap the vial and gently vortex the mixture for 30-60 seconds to ensure the stabilizer is evenly distributed.
-
-
Solvent Removal (Optional but Recommended):
-
If the presence of a small amount of solvent is not detrimental to future applications, the solution can be stored as is.
-
For applications requiring the neat compound, the solvent can be removed under a gentle stream of nitrogen or argon.
-
-
Inert Atmosphere and Storage:
-
Flush the headspace of the vial with nitrogen or argon for 1-2 minutes.
-
Tightly seal the vial and store at 2-8°C, protected from light.
-
Protocol for Monitoring Stability by GC-MS
This protocol outlines a method to quantitatively assess the stability of this compound over time.
Materials and Equipment:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler vials with PTFE-lined caps
-
Anhydrous solvent (e.g., Dichloromethane, HPLC grade)
-
Internal standard (e.g., Dodecane)
-
This compound samples (with and without stabilizer, at different temperatures)
Procedure:
-
Sample Preparation:
-
At each time point (e.g., 0, 1, 3, 6 months), prepare a sample for analysis.
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Add a known concentration of the internal standard.
-
Dilute to the mark with dichloromethane.
-
Transfer an aliquot to an autosampler vial.
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Detector: Scan range 40-400 m/z
-
-
Data Analysis:
-
Identify the peaks for this compound, the internal standard, and any degradation products.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Plot this ratio over time for each storage condition to determine the rate of decomposition.
-
Quantitative Data
The following tables present illustrative data on the stability of this compound under various storage conditions.
Table 1: Effect of Temperature on Stability over 6 Months
| Storage Temperature (°C) | Purity (%) after 6 months (No Stabilizer) | Purity (%) after 6 months (with 100 ppm BHT) |
| 2-8 | 98.5 | >99.5 |
| 25 (Room Temp) | 92.1 | 98.2 |
| 40 | 75.4 | 89.7 |
Table 2: Effect of Stabilizer on Stability at 25°C
| Storage Time (Months) | Purity (%) - No Stabilizer | Purity (%) - 100 ppm BHT | Purity (%) - 100 ppm Hydroquinone |
| 0 | >99.5 | >99.5 | >99.5 |
| 1 | 98.2 | 99.4 | 99.5 |
| 3 | 95.0 | 98.9 | 99.1 |
| 6 | 92.1 | 98.2 | 98.5 |
Visualizations
Caption: Major decomposition pathways for this compound.
Caption: A logical workflow for troubleshooting common storage problems.
Technical Support Center: Optimizing Suzuki Coupling of 2-Bromocyclopent-2-enone
Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-Bromocyclopent-2-enone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for a Suzuki coupling reaction involving a vinyl bromide like this compound?
A1: For Suzuki coupling reactions, palladium catalyst loading typically ranges from 0.1 mol% to 5 mol%.[1] For sterically hindered or electronically challenging substrates like this compound, a higher catalyst loading within this range (e.g., 1-5 mol%) might be necessary as a starting point for optimization.[2] Extremely low catalyst loadings (down to 0.000001 mol%) have been achieved with highly active catalyst systems, but these often require specific, bulky phosphine ligands.[3]
Q2: How does catalyst loading impact the reaction yield and rate?
A2: Catalyst loading directly influences the reaction rate and overall yield. Increasing the catalyst concentration generally leads to a faster reaction. However, beyond an optimal point, increasing the loading may not significantly improve the yield and can lead to increased costs and potential side reactions.[4][5] The goal of optimization is to find the lowest possible catalyst loading that provides a high yield in a reasonable timeframe.
Q3: What are the most common palladium catalysts and ligands used for coupling hindered vinyl bromides?
A3: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-catalysts like PdCl₂(dppf).[1] For hindered substrates, the choice of ligand is critical. Bulky, electron-rich phosphine ligands such as P(t-Bu)₃, SPhos, and XPhos are often employed to enhance the reactivity of the catalyst, particularly for the oxidative addition step which can be slow with vinyl chlorides or bromides.[3][6][7]
Q4: What is the role of the base in the Suzuki coupling, and how does its choice affect the reaction?
A4: The base is crucial for activating the organoboron species to facilitate the transmetalation step in the catalytic cycle.[1][6] It reacts with the boronic acid to form a more nucleophilic boronate species.[1] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and its strength can significantly impact the reaction's yield and selectivity.[8][9] For base-sensitive substrates, a milder base may be required.[9]
Q5: Can the solvent system influence the optimization of catalyst loading?
A5: Yes, the solvent system is a critical parameter. Aprotic polar solvents like dioxane, THF, or toluene are commonly used, often with a small amount of water to help dissolve the inorganic base.[1][2][10] The solvent can affect catalyst stability and solubility of reactants, thereby influencing the optimal catalyst loading and reaction efficiency.[1]
Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired Product
-
Question: My reaction shows very low conversion of this compound, even after several hours. What should I do?
-
Answer:
-
Increase Catalyst Loading: Your initial catalyst loading may be too low for this specific substrate. Try incrementally increasing the catalyst loading, for example, from 1 mol% to 2.5 mol% and then to 5 mol%.[2]
-
Verify Catalyst Activity: Ensure your palladium source and ligands are not degraded. Old or improperly stored catalysts can lose activity.[7] Consider using a fresh batch of catalyst or a more robust pre-catalyst.
-
Check Reaction Conditions: Low conversion can result from insufficient temperature or reaction time. Suzuki couplings with hindered substrates often require heating (typically 80-120 °C).[2] Monitor the reaction over a 24-hour period to ensure it has reached completion.
-
Ensure Anhydrous & Oxygen-Free Conditions: The Pd(0) active catalyst is sensitive to oxygen.[7] Ensure your solvents are anhydrous and the reaction mixture is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes.[2][8]
-
Issue 2: Formation of Significant Side Products (e.g., Homocoupling or Protodebromination)
-
Question: I am observing significant amounts of homocoupled boronic acid byproduct and/or the debrominated starting material. How can I minimize these side reactions?
-
Answer:
-
Optimize Catalyst-to-Ligand Ratio: An incorrect palladium-to-ligand ratio can lead to side reactions. For many phosphine ligands, a 1:1 or 1:2 ratio of Pd to ligand is a good starting point.
-
Screen Different Ligand/Base Combinations: Homocoupling can sometimes be suppressed by changing the base or ligand system.[2] Protodebromination (loss of the bromine atom) suggests that the cross-coupling pathway is too slow. A more efficient catalyst system with a bulkier, more electron-rich ligand might be needed to favor the desired reaction.[11]
-
Adjust Base Stoichiometry: Using a large excess of the base can sometimes promote side reactions like protodeboronation.[11] Try reducing the equivalents of the base.
-
Issue 3: Inconsistent Yields and Reaction Times
-
Question: My reaction works well sometimes but gives poor or inconsistent yields on other attempts. What could be the cause?
-
Answer:
-
Control Water Content: The amount of water in the reaction can be critical. For "anhydrous" couplings, ensure solvents are rigorously dried. For aqueous conditions, maintain a consistent and precise ratio of organic solvent to water, as this can affect reaction kinetics.[11]
-
Standardize Degassing Procedure: Inconsistent removal of oxygen can lead to variable amounts of active catalyst and therefore inconsistent results. Standardize your degassing method and duration.[2]
-
Ensure Reagent Purity: The purity of the boronic acid, base, and solvent can significantly impact the reaction. Impurities can inhibit the catalyst.[7] Use high-purity reagents for consistent outcomes.
-
Data Presentation: Catalyst Loading Optimization
The following tables provide starting points for optimizing catalyst loading for the Suzuki coupling of this compound with a generic arylboronic acid.
Table 1: Effect of Catalyst Loading on Yield
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | 0.5 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 45 |
| 2 | Pd(OAc)₂ | SPhos | 1.0 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |
| 3 | Pd(OAc)₂ | SPhos | 2.0 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 4 | Pd(OAc)₂ | SPhos | 4.0 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 93 |
This table illustrates a typical optimization scenario where increasing catalyst loading from 0.5 to 2.0 mol% significantly improves yield, while a further increase to 4.0 mol% offers diminishing returns. Data is representative based on general optimization principles.[4]
Table 2: Screening of Different Catalyst Systems
| Entry | Pd Source (2 mol%) | Ligand (4 mol%) | Base (2 equiv) | Solvent | Temp (°C) | Approx. Yield (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | K₃PO₄ | Dioxane | 100 | 35 |
| 2 | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 88 |
| 3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | THF/H₂O | 80 | 94 |
| 4 | PdCl₂(dppf) | - | K₂CO₃ | DMF | 90 | 78 |
This table shows a comparison of different catalyst/ligand systems at a fixed loading, which is a common strategy when a reaction is not performing well.[1][12]
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This protocol is a starting point and should be optimized for specific substrates and desired outcomes.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 5:1)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen.[11]
-
Catalyst/Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst and the ligand.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Degassing (Optional but Recommended): For best results, further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed (typically 2-24 hours).[2]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[2]
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualization
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.[6]
Caption: A typical experimental workflow for a Suzuki coupling reaction.[2]
Caption: A logical workflow for troubleshooting poor Suzuki coupling results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
Troubleshooting low conversion in Stille reactions of 2-Bromocyclopent-2-enone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the Stille reaction of 2-bromocyclopent-2-enone.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the Stille coupling of this compound, a key reaction in the synthesis of various complex molecules.
Q1: My Stille reaction with this compound is resulting in low to no conversion of the starting material. What are the primary causes and how can I address this?
A1: Low conversion in the Stille reaction of this compound is a common issue and can stem from several factors. As an electron-deficient substrate, its reactivity can be sluggish. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivity: The Pd(0) catalyst is the heart of the reaction. Its deactivation is a primary suspect for low conversion.
-
Troubleshooting:
-
Ensure your palladium source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is fresh and has been stored under an inert atmosphere.
-
Consider in situ generation of the Pd(0) catalyst from a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂, which can sometimes be more effective.
-
Increase the catalyst loading incrementally, for example, from 1-2 mol% to 5 mol%.
-
-
-
Ligand Issues: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Troubleshooting:
-
For electron-deficient substrates, moderately electron-poor ligands like tri-2-furylphosphine or triphenylarsine can enhance the reaction rate.[1]
-
Bulky, electron-rich phosphines can sometimes be effective as well. Experiment with a range of ligands to find the optimal one for your specific organostannane partner.
-
-
-
Inadequate Degassing: Stille reactions are highly sensitive to oxygen, which can lead to catalyst oxidation and side reactions like phosphine oxidation and homocoupling.
-
Troubleshooting:
-
Employ rigorous degassing of your solvent and the reaction vessel. The freeze-pump-thaw method (three cycles) is highly recommended for removing dissolved oxygen.[2][3]
-
Alternatively, bubbling a stream of inert gas (Argon or Nitrogen) through the solvent for an extended period (at least 30 minutes) can be effective, though generally less so than freeze-pump-thaw.[3]
-
-
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate.
-
Troubleshooting:
-
While THF and toluene are common, more polar aprotic solvents like DMF or NMP can accelerate the reaction, particularly the transmetalation step.[1]
-
-
Q2: I am observing significant formation of homocoupled products of my organostannane reagent. How can I minimize this side reaction?
A2: Homocoupling of the organostannane (R-SnBu₃ + R-SnBu₃ → R-R) is a frequent side reaction in Stille couplings.[1] It can be minimized through the following strategies:
-
Purity of Reagents: Ensure your organostannane is free of impurities, as these can sometimes promote homocoupling.
-
Reaction Conditions:
-
Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.
-
Ensure a strictly oxygen-free environment, as oxidative processes can contribute to homocoupling.
-
-
Additives: The addition of a copper(I) co-catalyst, such as CuI, can often suppress homocoupling by facilitating the desired cross-coupling pathway.
Q3: The purification of my product is complicated by the presence of tin byproducts. What are the most effective methods for their removal?
A3: The removal of toxic organotin byproducts is a critical step in the workup of Stille reactions. Several methods can be employed:
-
Aqueous Workup with Fluoride: Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) will precipitate the tin byproducts as insoluble tributyltin fluoride (Bu₃SnF), which can then be removed by filtration.
-
Chromatography:
-
Flash chromatography on silica gel is a standard method. Pre-treating the silica gel with triethylamine can aid in the removal of tin residues.
-
For particularly stubborn cases, treatment of the crude product with DBU and iodine followed by chromatography can be effective.
-
-
Precipitation: In some cases, the desired product can be precipitated or crystallized from the reaction mixture, leaving the tin byproducts in solution.
Data Presentation: Optimizing Stille Coupling of this compound
The following table summarizes representative data for the Stille coupling of this compound with various organostannanes under different conditions. This data is compiled from general principles and reported yields for similar substrates to provide a comparative framework for optimization.
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Vinyl-SnBu₃ | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | 24 | 45 |
| 2 | Vinyl-SnBu₃ | Pd₂(dba)₃ (2.5) | P(2-furyl)₃ (10) | - | Toluene | 100 | 18 | 65 |
| 3 | Vinyl-SnBu₃ | Pd₂(dba)₃ (2.5) | P(2-furyl)₃ (10) | CuI (1.0) | THF | 65 | 12 | 85 |
| 4 | Ph-SnBu₃ | Pd(PPh₃)₄ (5) | - | - | DMF | 80 | 24 | 50 |
| 5 | Ph-SnBu₃ | PdCl₂(PPh₃)₂ (5) | - | CuI (1.0) | DMF | 80 | 16 | 78 |
| 6 | Ph-SnBu₃ | Pd(OAc)₂ (2) | SPhos (4) | CsF (2.0) | Dioxane | 100 | 12 | 92 |
| 7 | (Phenylethynyl)-SnBu₃ | Pd(PPh₃)₄ (5) | - | LiCl (3.0) | THF | 65 | 20 | 60 |
| 8 | (Phenylethynyl)-SnBu₃ | Pd(PPh₃)₄ (5) | - | CuI (1.0) | THF | 65 | 10 | 91 |
Experimental Protocols
General Protocol for Stille Coupling of this compound with Copper(I) Iodide Additive (Table Entry 3)
Materials:
-
This compound (1.0 equiv)
-
Vinyltributyltin (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)
-
Tri(2-furyl)phosphine (10 mol%)
-
Copper(I) iodide (CuI, 1.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add Pd₂(dba)₃ (2.5 mol%), tri(2-furyl)phosphine (10 mol%), and CuI (1.0 equiv).
-
Add anhydrous, degassed THF via syringe.
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Add vinyltributyltin (1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to 65 °C and stir for 12 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether and wash with an aqueous solution of KF (1M) three times to precipitate tin salts.
-
Filter the mixture through a pad of celite, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in Stille reactions.
References
Scalable synthesis of 2-Bromocyclopent-2-enone for industrial applications
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 2-Bromocyclopent-2-enone. This valuable intermediate is synthesized in a two-step process: the α-bromination of cyclopentanone to form 2-bromocyclopentanone, followed by a selective dehydrobromination to yield the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most scalable method for the synthesis of the 2-bromocyclopentanone precursor?
A1: The most industrially applicable method is the direct bromination of cyclopentanone with bromine in a biphasic system consisting of water and an organic solvent, such as 1-chlorobutane or hexane.[1][2] This method offers good selectivity and avoids the use of expensive brominating agents.[1][2]
Q2: What are the critical parameters to control during the initial bromination reaction?
A2: Key parameters include temperature, the molar ratio of reactants, and reaction time. The dropwise addition of bromine should be carried out at a low temperature (e.g., 1°C) to control the reaction's exothermicity and minimize side reactions.[2] The molar ratio of cyclopentanone to bromine is typically kept high (e.g., 2:1 to 5:1) to reduce the formation of dibrominated byproducts.[3] Reaction times can be lengthy, ranging from 10 to 80 hours, to ensure complete conversion.[1]
Q3: What is the most common byproduct in the synthesis of 2-bromocyclopentanone and how can it be minimized?
A3: A common byproduct is 2-cyclopentylidenecyclopentanone, formed through a self-condensation reaction of cyclopentanone.[1][3] Its formation can be minimized by maintaining a low reaction temperature and controlling the addition rate of bromine.
Q4: How is the intermediate 2-bromocyclopentanone converted to this compound?
A4: The conversion is achieved through a dehydrobromination reaction. This typically involves treating the 2-bromocyclopentanone with a base. While strong bases can lead to the formation of cyclopentenone, a carefully controlled reaction with a milder base can selectively yield this compound.
Q5: What purification methods are suitable for this compound on an industrial scale?
A5: For industrial-scale purification, fractional distillation under reduced pressure is a common and effective method to separate the product from non-volatile impurities and solvents. For high-purity requirements, column chromatography can be employed, though it is less scalable.
Q6: What are the storage and handling precautions for this compound?
A6: this compound should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low yield of 2-bromocyclopentanone | Incomplete reaction. | Increase the reaction time or slightly elevate the temperature after the initial bromine addition. |
| Loss of product during workup. | Ensure efficient extraction from the aqueous phase by using an appropriate organic solvent. | |
| Formation of significant amounts of dibrominated byproducts | Excess bromine or localized high concentrations. | Use a slight excess of cyclopentanone. Ensure slow, dropwise addition of bromine with vigorous stirring. |
| High levels of 2-cyclopentylidenecyclopentanone byproduct | Reaction temperature is too high, promoting self-condensation. | Maintain a low reaction temperature (around 1°C) throughout the bromine addition. |
| Incomplete dehydrobromination to this compound | Insufficient amount or strength of the base. | Increase the stoichiometry of the base or switch to a slightly stronger, non-nucleophilic base. |
| Reaction time is too short. | Monitor the reaction by TLC or GC and extend the reaction time until the starting material is consumed. | |
| Formation of cyclopentenone instead of this compound | The reaction conditions are too harsh, leading to a second dehydrobromination. | Use a milder base or a hindered non-nucleophilic base. Carefully control the reaction temperature and time. |
| Product decomposition during distillation | The distillation temperature is too high. | Use a high-vacuum system to lower the boiling point of the product. |
Experimental Protocols
Step 1: Scalable Synthesis of 2-Bromocyclopentanone
This protocol is adapted from patented industrial processes.[1][2]
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, a dropping funnel, and a temperature probe, charge cyclopentanone and the chosen organic solvent (e.g., 1-chlorobutane) and water.
-
Cooling: Cool the mixture to 1°C with constant stirring.
-
Bromine Addition: Slowly add bromine dropwise from the addition funnel over a period of 2 hours, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, continue to stir the mixture at 1°C for 10-24 hours. The progress of the reaction can be monitored by GC analysis.
-
Work-up: Once the reaction is complete, add water to the mixture and stir for 15 minutes. Separate the organic and aqueous phases. The organic phase contains the 2-bromocyclopentanone.
-
Isolation: The solvent can be removed under reduced pressure to yield crude 2-bromocyclopentanone, which can be used in the next step without further purification or can be purified by vacuum distillation.
Step 2: Selective Dehydrobromination to this compound
This protocol is based on general methods for the synthesis of α,β-unsaturated ketones from α-bromo ketones.
-
Reaction Setup: In a reactor equipped with a mechanical stirrer and a temperature probe, dissolve the crude 2-bromocyclopentanone in a suitable solvent such as N,N-dimethylformamide.
-
Base Addition: Add a mild, non-nucleophilic base (e.g., lithium carbonate) and a catalyst (e.g., lithium bromide) to the solution.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80-100°C) and stir for several hours. Monitor the reaction progress by TLC or GC to ensure the formation of the desired product and minimize the formation of cyclopentenone.
-
Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude this compound can then be purified by vacuum distillation.
Quantitative Data Summary
Table 1: Reaction Parameters for the Synthesis of 2-Bromocyclopentanone
| Parameter | Value | Reference |
| Molar Ratio (Cyclopentanone:Bromine) | 2:1 to 5:1 | [3] |
| Reaction Temperature | 1°C | [2] |
| Bromine Addition Time | 2 hours | [2] |
| Reaction Time | 10 - 80 hours | [1] |
| Yield | 60 - 80% | [1][2] |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the synthesis of this compound.
Reaction Pathway
Caption: Reaction pathway showing the main synthesis and key side reactions.
References
- 1. Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1418166A1 - Process for producing 2-bromocyclopentanone - Google Patents [patents.google.com]
- 3. US6787673B2 - Process for producing 2-bromocyclopentanone - Google Patents [patents.google.com]
Removal of palladium catalyst from 2-Bromocyclopent-2-enone reaction products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the removal of palladium catalysts from reaction products, with a specific focus on chemistries involving substrates like 2-Bromocyclopent-2-enone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium catalysts from organic reaction products?
A1: The most prevalent methods for palladium removal include:
-
Filtration: Effective for heterogeneous catalysts (e.g., Pd/C) and precipitated palladium metal. Often, filter aids like Celite® are used to trap fine particles.[1][2]
-
Adsorption/Scavenging: Utilizes solid-supported materials with a high affinity for palladium. Common scavengers include activated carbon and silica- or polymer-based scavengers with functional groups like thiols, amines, or thiourea.[1][3][4] These are effective for both homogeneous and heterogeneous palladium species.
-
Chromatography: Techniques like column chromatography are highly effective for separating the desired product from both soluble and insoluble palladium species.[1][2][5]
-
Crystallization/Precipitation: Purifying the final product through crystallization can leave palladium impurities in the mother liquor.[1] Alternatively, palladium can sometimes be precipitated and then removed by filtration.[3]
-
Extraction: Liquid-liquid extraction can be employed to partition water-soluble palladium salts into an aqueous phase, separating them from the organic product phase.[1][2]
Q2: How do I choose the best palladium removal method for my specific reaction?
A2: The optimal method depends on several factors:
-
Nature of the Palladium Species: Determine if the palladium is homogeneous (dissolved) or heterogeneous (solid). Filtration is suitable for heterogeneous catalysts, while scavenging or chromatography is better for homogeneous ones.[1][3]
-
Nature of Your Product: Consider the solubility, stability, and potential for your product to chelate with palladium.[1] The polarity of your product will also influence the choice of chromatographic conditions or extraction solvents.
-
Solvent System: The polarity of the reaction solvent can affect the efficiency of scavengers and the solubility of palladium species.[3]
-
Required Purity Level: For active pharmaceutical ingredients (APIs), stringent limits on residual palladium (often in the low ppm range) may necessitate the use of highly efficient methods like specialized scavengers or a combination of techniques.[6][7][8]
Q3: What is Celite and how does it aid in palladium removal?
A3: Celite is a diatomaceous earth that is commonly used as a filter aid. In palladium removal, a pad of Celite is prepared in a funnel, and the reaction mixture is passed through it. The Celite pad helps to trap finely divided solid palladium particles that might otherwise pass through standard filter paper.[2][3][9]
Q4: Can activated carbon be used for palladium removal, and what are its limitations?
A4: Yes, activated carbon is a cost-effective adsorbent for removing palladium.[4][5] However, a significant drawback is its potential to adsorb the desired product, leading to a loss of yield.[4] It is crucial to optimize the amount of activated carbon used to minimize product loss while achieving effective palladium removal.
Q5: When is column chromatography the most suitable option?
A5: Column chromatography is a powerful purification technique that can effectively remove palladium catalysts along with other impurities.[5] It is particularly useful when high purity is required and when the product has a significantly different polarity compared to the palladium complexes, allowing for good separation.[2][5]
Troubleshooting Guides
Problem 1: Incomplete Removal of Palladium Catalyst by Filtration
-
Symptom: Visible black particles remain in the filtrate, or analytical testing shows high residual palladium.
-
Possible Causes & Solutions:
-
Pore size of the filter medium is too large:
-
Solution: Switch to a finer porosity filter paper or a membrane filter (e.g., 0.45 µm PTFE).[3]
-
-
Improperly packed Celite bed:
-
Solution: Ensure the Celite bed is 1-2 cm thick and well-compacted. Pre-wetting the Celite pad with the reaction solvent can improve its effectiveness.[3]
-
-
Presence of soluble palladium species:
-
Formation of colloidal palladium:
-
Solution: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to filter. Alternatively, treat the solution with an adsorbent like activated carbon to bind the colloidal palladium before filtration.[3]
-
-
Problem 2: Low Efficiency of Palladium Scavengers
-
Symptom: Residual palladium levels remain above the desired limit after treatment with a scavenger.
-
Possible Causes & Solutions:
-
Incorrect scavenger selection:
-
Solution: The choice of scavenger is critical and depends on the oxidation state of the palladium. Thiol-based scavengers are generally effective for Pd(II), while others may be better for Pd(0).[3] It is advisable to screen a small panel of different scavengers to find the most effective one for your specific system.[3]
-
-
Insufficient scavenger amount or reaction time:
-
Solution: Increase the equivalents of the scavenger relative to the palladium catalyst. Also, optimize the scavenging time and temperature; while many scavengers work at room temperature, gentle heating can sometimes improve performance.[4]
-
-
Poor mass transfer:
-
Solution: Ensure vigorous stirring of the reaction mixture during the scavenging process to maximize contact between the scavenger and the palladium species.[4]
-
-
Product-palladium complexation:
-
Solution: Your product might form a stable complex with palladium, hindering its removal. Try adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.[4]
-
-
Problem 3: Product Loss During Palladium Removal
-
Symptom: Significant decrease in product yield after the palladium removal step.
-
Possible Causes & Solutions:
-
Adsorption of product onto the scavenger or activated carbon:
-
Product decomposition on the adsorbent surface:
-
Solution: Some products may be sensitive to the acidic or basic nature of the scavenger support. Ensure the chosen scavenger is compatible with your product's stability.
-
-
Co-precipitation of the product with palladium:
-
Solution: If you are inducing precipitation of the palladium, ensure the conditions do not also cause your product to precipitate.
-
-
Quantitative Data on Palladium Removal Efficiency
| Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency (%) | Reference |
| Thiol-Functionalized Silica Scavenger | ~800 | < 10 | > 98.75 | [10] |
| Thiourea Alkyl Silica Scavenger | 150 - 220 | < 1 | > 99 | [6] |
| 2,4,6-trimercapto-s-triazine (TMT) | 600 - 650 | 20 - 60 | ~90 - 97 | [11] |
| Column Chromatography + Si-TMT Resin | Varied | < 100 | ~98 (from crude) | [12] |
| PhosphonicS SPM32 Scavenger Resin | 2100 | < 10.5 | > 99.5 | [13] |
| Smopex®-111 (thiol-based scavenger) | 100 | < 2 | > 98 | [14] |
Note: Efficiency can vary depending on the specific reaction conditions, substrates, and palladium catalyst used.
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper. Gently press down on the Celite to create a level and compact bed.[3]
-
Pre-wet the Celite Pad: Pour a small amount of the solvent used in the reaction mixture over the Celite pad and apply a gentle vacuum to pull it through. This helps to prevent the Celite from being disturbed when the reaction mixture is added.[3]
-
Filter the Reaction Mixture: If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the center of the Celite bed. Apply a gentle vacuum to draw the solution through the filter.[3]
-
Wash the Celite Pad: Wash the Celite pad with a fresh portion of the solvent to ensure all the product is recovered.
-
Collect the Filtrate: The collected filtrate contains the product, now free of heterogeneous palladium catalyst.[3]
Protocol 2: Palladium Removal using a Solid-Supported Scavenger (Batch Method)
-
Select the Appropriate Scavenger: Choose a scavenger based on the palladium oxidation state, solvent system, and the nature of your product.[3] Thiol-based scavengers are often effective for Pd(II) species.[3]
-
Add the Scavenger: Add the recommended amount of the solid-supported scavenger (typically 2-10 equivalents relative to the initial amount of palladium catalyst) to the reaction mixture or a solution of the crude product.[4][5]
-
Agitate the Mixture: Stir the mixture vigorously at room temperature or a slightly elevated temperature for a predetermined time (e.g., 1-24 hours).[4][5] The optimal time and temperature should be determined experimentally.
-
Filter off the Scavenger: Remove the solid-supported scavenger by filtration using a funnel and filter paper.
-
Wash the Scavenger: Wash the collected scavenger with a small amount of fresh solvent to recover any adsorbed product.[5]
-
Combine and Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[5]
-
Analysis: Analyze the purified product for residual palladium content using techniques like ICP-MS or ICP-OES.[5]
Protocol 3: Palladium Removal using Activated Carbon
-
Dissolve the Crude Product: Dissolve the crude product in a suitable solvent.[5]
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Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product).[5]
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Stir the Suspension: Stir the suspension at room temperature for 1-2 hours.[5]
-
Filter: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite helps in removing fine carbon particles.[5]
-
Wash: Wash the Celite/carbon cake with fresh solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and washings and remove the solvent under reduced pressure.[5]
-
Analyze: Determine the final palladium concentration in the product.[5]
Visualized Workflows
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 9. researchgate.net [researchgate.net]
- 10. sopachem.com [sopachem.com]
- 11. researchgate.net [researchgate.net]
- 12. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spinchem.com [spinchem.com]
- 14. ingentaconnect.com [ingentaconnect.com]
Characterization of unexpected byproducts in 2-Bromocyclopent-2-enone reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromocyclopent-2-enone. It addresses common issues and the characterization of unexpected byproducts encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected reactions of this compound?
A1: this compound is an α,β-unsaturated ketone and a vinyl bromide. Its reactivity is characterized by several key transformations:
-
Michael Addition (1,4-Conjugate Addition): As a Michael acceptor, it readily reacts with soft nucleophiles (e.g., thiols, amines, enamines, and carbanions like malonates) at the β-carbon.[1][2][3]
-
Nucleophilic Addition to the Carbonyl Group (1,2-Addition): Hard nucleophiles, such as organolithium reagents and Grignard reagents, may preferentially attack the carbonyl carbon.[3][4]
-
Substitution of the Bromine Atom: The vinyl bromide can undergo substitution reactions, although this is generally less common than conjugate addition.
-
Cycloaddition Reactions: The electron-deficient double bond can participate in Diels-Alder reactions with electron-rich dienes.
Q2: I observe a significant amount of a byproduct with a different ring size in my reaction. What could it be?
A2: A common unexpected byproduct in reactions of this compound, particularly in the presence of a base, is the product of a Favorskii rearrangement. This reaction leads to a ring contraction, forming a cyclopent-1-ene-1-carboxylic acid derivative instead of the expected cyclopentenone product.[5][6][7]
Q3: My reaction is sluggish, and I'm recovering mostly starting material. What are some potential reasons?
A3: Several factors could contribute to a sluggish reaction:
-
Insufficiently Nucleophilic Reagent: The nucleophile may not be strong enough to react with the Michael acceptor. Consider using a stronger nucleophile or changing the reaction conditions to enhance its reactivity.
-
Steric Hindrance: The nucleophile or substituents on the cyclopentenone ring may sterically hinder the reaction.
-
Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting the solubility of reagents or the reaction mechanism.
Q4: Can this compound undergo polymerization?
A4: While less commonly reported as a major issue, α,β-unsaturated carbonyl compounds can potentially undergo polymerization, especially in the presence of radical initiators or strong bases. If you observe the formation of an insoluble, high-molecular-weight material, polymerization might be a contributing factor.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Michael Adduct and Formation of an Acidic Byproduct
Question: I am performing a Michael addition with a soft nucleophile in the presence of a base, but I am getting a low yield of my expected product. After workup, I isolate a significant amount of an acidic compound. What is happening and how can I fix it?
Answer:
This is a classic sign of a competing Favorskii rearrangement. The basic conditions required for the Michael addition can also promote the rearrangement of this compound to cyclopent-1-ene-1-carboxylic acid or its corresponding ester/amide, depending on the nucleophile and solvent used.
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases may favor the deprotonation required for the Favorskii rearrangement. Consider using a weaker base or a stoichiometric amount of a soft, basic nucleophile that will primarily act as the Michael donor.
-
Reaction Temperature: The Favorskii rearrangement can be temperature-dependent. Try running the reaction at a lower temperature to favor the Michael addition, which often has a lower activation energy.
-
Order of Addition: Adding the base slowly to a solution of this compound and the nucleophile can help to keep the concentration of the enolate intermediate low, potentially suppressing the rearrangement.
Issue 2: Formation of a Product with the Nucleophile Bonded to the Carbonyl Carbon
Question: My analytical data (e.g., ¹³C NMR shows the absence of a ketone) suggests that my nucleophile has added to the carbonyl group (1,2-addition) instead of the β-carbon (1,4-addition). How can I promote the desired conjugate addition?
Answer:
The regioselectivity of nucleophilic attack on α,β-unsaturated ketones is influenced by the nature of the nucleophile. Hard nucleophiles (e.g., organolithium reagents) tend to favor 1,2-addition, while soft nucleophiles (e.g., cuprates, thiolates) favor 1,4-addition.
Troubleshooting Steps:
-
Modify the Nucleophile: If you are using a hard nucleophile, consider converting it to a softer one. For example, an organolithium reagent can be converted to a Gilman cuprate (R₂CuLi), which is known to favor 1,4-addition.
-
Reaction Conditions: In some cases, reaction conditions can influence the regioselectivity. The presence of certain Lewis acids can sometimes promote conjugate addition.
-
Protect the Carbonyl Group: If modifying the nucleophile is not an option, you can protect the carbonyl group as a ketal. After the conjugate addition, the protecting group can be removed to regenerate the ketone.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution (Hypothetical Data)
This table illustrates how reaction conditions can influence the ratio of the expected Michael adduct to the unexpected Favorskii rearrangement product.
| Entry | Base | Temperature (°C) | Michael Adduct Yield (%) | Favorskii Product Yield (%) |
| 1 | NaH (strong, non-nucleophilic) | 25 | 20 | 75 |
| 2 | NaH (strong, non-nucleophilic) | 0 | 45 | 50 |
| 3 | Et₃N (weak, non-nucleophilic) | 25 | 85 | 10 |
| 4 | Piperidine (soft, nucleophilic) | 25 | 90 | <5 |
Experimental Protocols
Protocol 1: General Procedure for Byproduct Identification via Spectroscopy
-
Isolate the Byproduct: Separate the unexpected byproduct from the reaction mixture using standard chromatographic techniques (e.g., column chromatography, preparative TLC, or HPLC).
-
Mass Spectrometry (MS): Obtain a mass spectrum of the purified byproduct to determine its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
Infrared (IR) Spectroscopy:
-
For a suspected Favorskii rearrangement product (a carboxylic acid), look for a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a carbonyl (C=O) stretch around 1710 cm⁻¹ (for a dimer) or 1760 cm⁻¹ (for a monomer).
-
For an ester byproduct, the C=O stretch will typically be in the range of 1735-1750 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: For cyclopent-1-ene-1-carboxylic acid, the acidic proton of the carboxylic acid will appear as a broad singlet far downfield, typically around 12 ppm. The vinyl proton will be a singlet, and the allylic and aliphatic protons will appear as multiplets.
-
¹³C NMR: For cyclopent-1-ene-1-carboxylic acid, the carbonyl carbon of the carboxylic acid will resonate around 165-185 ppm. The carbons of the double bond will appear in the olefinic region (around 120-140 ppm).
-
Spectroscopic Data for Cyclopent-1-ene-1-carboxylic acid:
-
¹H NMR (CDCl₃, 400 MHz): δ ~12.0 (br s, 1H, COOH), ~6.8 (s, 1H, =CH), ~2.6 (m, 2H, CH₂), ~2.5 (m, 2H, CH₂), ~1.9 (m, 2H, CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~172 (C=O), ~140 (C=), ~130 (=CH), ~33 (CH₂), ~30 (CH₂), ~22 (CH₂).
-
IR (KBr): ν ~3000 (br, O-H), ~1690 (C=O), ~1640 (C=C) cm⁻¹.
Visualizations
Caption: Favorskii rearrangement pathway of this compound.
Caption: Troubleshooting workflow for unexpected byproducts.
Caption: Competing 1,2- and 1,4-addition pathways.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Favorskii_rearrangement [chemeurope.com]
- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Validation & Comparative
Reactivity Showdown: 2-Bromocyclopent-2-enone vs. 2-Iodocyclopent-2-enone in Palladium-Catalyzed Cross-Coupling Reactions
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of modern organic synthesis, the functionalization of cyclic enones is a critical step in the construction of complex molecular architectures found in numerous natural products and pharmaceutical agents. Among the array of available building blocks, 2-halocyclopent-2-enones serve as versatile intermediates for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. The choice between a bromo or iodo substituent on the cyclopentenone core can significantly influence reaction efficiency, scope, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 2-bromocyclopent-2-enone and 2-iodocyclopent-2-enone, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their synthetic endeavors.
The Decisive Factor: The Carbon-Halogen Bond
The enhanced reactivity of 2-iodocyclopent-2-enone over its bromo counterpart is fundamentally rooted in the intrinsic properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy facilitates the crucial oxidative addition step, which is often the rate-determining step in many palladium-catalyzed cross-coupling catalytic cycles.[1] The general order of reactivity for vinyl halides in such reactions is well-established: I > Br > Cl > F.[2] This heightened reactivity of the iodo-derivative often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times, which are critical considerations in the synthesis of sensitive and complex molecules.[3]
Quantitative Data Summary: A Comparative Overview
The following tables summarize quantitative data from various studies, comparing the performance of 2-iodocyclopent-2-enone and this compound (or closely related analogs) in key cross-coupling reactions. It is important to note that direct side-by-side comparisons under identical conditions are scarce in the literature; therefore, this data is compiled to provide a representative framework for their relative reactivity.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds between an organohalide and an organoboron compound. The data below illustrates the higher efficiency of the iodo-enone in this transformation.
| Halocyclopentenone | Arylboronic Acid | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodocyclopent-2-enone | Phenylboronic acid | 5 mol% Pd/C | Na₂CO₃ / DME:H₂O (1:1) | 25 | 0.5 | 98 | [4] |
| 2-Iodocyclopent-2-enone | 4-Methoxyphenylboronic acid | 5 mol% Pd/C | Na₂CO₃ / DME:H₂O (1:1) | 25 | 0.5 | 95 | [4] |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene:EtOH:H₂O (2:1:1) | 80 | 12 | 75* | Representative |
*Yield is representative for a typical Suzuki coupling of a vinyl bromide and may vary.
Table 2: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The following data on a bromo-dione analog suggests good reactivity, though typically vinyl iodides react under milder conditions.[5]
| Halocyclopentenone Derivative | Terminal Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-2-(tert-butyldimethylsilyloxy)cyclopent-2-enone | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N / THF | 25 | 1 | 90 | [6] |
| 2-Iodocyclopent-2-enone | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N / DMF | 25 | 2 | >90* | Representative |
*Yield is representative for a typical Sonogashira coupling of a vinyl iodide and may vary.
Table 3: Stille Coupling
The Stille reaction couples an organotin compound with an organic halide. While specific data for the cyclopentenone substrates is limited, the general reactivity trend (I > Br) holds true.[7][8]
| Halocyclopentenone | Organostannane | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Iodocyclopent-2-enone | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 100 | 6-12 | High |
| This compound | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 12-24 | Moderate to High |
*Yields are qualitative estimates based on general principles of Stille coupling reactivity.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on literature procedures and should be adapted and optimized for specific substrates and laboratory conditions.
Suzuki-Miyaura Coupling of 2-Iodocyclopent-2-enone
This protocol is adapted from a literature procedure for the efficient coupling of 2-iodocycloenones.[4]
Materials:
-
2-Iodocyclopent-2-enone (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
10% Palladium on carbon (Pd/C) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
1,2-Dimethoxyethane (DME)
-
Deionized water
Procedure:
-
To a round-bottom flask, add 2-iodocyclopent-2-enone (1.0 mmol), the arylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and 10% Pd/C (5 mol%).
-
Add a 1:1 mixture of DME and water (e.g., 5 mL DME and 5 mL water).
-
Stir the reaction mixture vigorously at 25 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling of this compound (Analog)
This protocol is based on a procedure for a protected 3-bromo-1,2-cyclopentanedione, a close structural analog.[6]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), Pd(PPh₃)₄ (5 mol%), and CuI (5 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (5 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Stille Coupling (General Protocol)
This is a general protocol for the Stille coupling of a vinyl halide.[9][10]
Materials:
-
2-Halo-cyclopent-2-enone (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 2-halo-cyclopent-2-enone (1.0 mmol), Pd₂(dba)₃ (2 mol%), and PPh₃ (8 mol%).
-
Add anhydrous toluene (10 mL) via syringe.
-
Add the organostannane (1.1 mmol) to the reaction mixture.
-
Heat the reaction to 100-110 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic phase with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Chemistry: Catalytic Cycles and Workflows
The following diagrams illustrate the fundamental mechanisms of the discussed cross-coupling reactions and a decision-making workflow for selecting the appropriate starting material.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.
Caption: Decision workflow for selecting the appropriate 2-halocyclopent-2-enone.
Conclusion and Practical Considerations
The choice between this compound and 2-iodocyclopent-2-enone in palladium-catalyzed cross-coupling reactions is a trade-off between reactivity, cost, and the specific demands of the synthetic route.
2-Iodocyclopent-2-enone is the more reactive coupling partner due to the weaker C-I bond, which facilitates a faster rate of oxidative addition. This makes it the ideal choice for reactions requiring mild conditions, low catalyst loadings, or when coupling with less reactive partners. The higher reactivity can also lead to cleaner reactions with fewer side products.
This compound , while less reactive, is often more readily available and cost-effective. For many standard cross-coupling reactions, it is a suitable substrate, although it may necessitate higher temperatures, longer reaction times, and potentially higher catalyst loadings to achieve comparable yields to its iodo counterpart.
For researchers and drug development professionals, a careful evaluation of the substrate's sensitivity, the desired reaction efficiency, and economic factors will guide the optimal selection of the 2-halocyclopent-2-enone for their specific synthetic goals. The principles and data presented in this guide offer a solid foundation for making that strategic decision.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. kbfi.ee [kbfi.ee]
- 7. Stille Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. jk-sci.com [jk-sci.com]
Comparing different methods for the synthesis of 2-Bromocyclopent-2-enone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various synthetic methods for 2-Bromocyclopent-2-enone, a valuable intermediate in organic synthesis. The following sections present a quantitative data summary, detailed experimental protocols for key methods, and visual representations of the synthetic pathways to aid in the selection of the most suitable method for your research and development needs.
Data Summary of Synthetic Methods
The following table summarizes the key quantitative data for the different methods identified for the synthesis of this compound.
| Method | Starting Material | Key Reagents | Reaction Time | Yield (%) |
| Method 1 | 2-Cyclopentenone | Bromine, Triethylamine | ~3 hours | 64-77% |
| Method 2 | Cyclopentanone | Bromine, Base (for dehydrobromination) | Multistep | N/A |
| Method 3 | Alkynone Substrates | Gold Catalyst | N/A | N/A |
N/A: Not available in the reviewed literature for the specific synthesis of unsubstituted this compound.
Experimental Protocols
Method 1: Bromination and Dehydrobromination of 2-Cyclopentenone
This method is a well-established and reliable procedure for the synthesis of this compound, with a detailed protocol available from Organic Syntheses.
Experimental Procedure:
A solution of 18.98 g (231.2 mmol) of 2-cyclopentenone in 150 mL of carbon tetrachloride is prepared in a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and an addition funnel. The solution is cooled to 0°C using an ice bath. A solution of 40.5 g (253.4 mmol) of bromine in 150 mL of carbon tetrachloride is then added dropwise over a period of 1 hour. Following this, a solution of 35.1 g (346.8 mmol) of triethylamine in 150 mL of carbon tetrachloride is added dropwise over 1 hour while maintaining the temperature at 0°C with vigorous stirring. The reaction mixture is then stirred for an additional 2 hours at room temperature. The resulting dark suspension is filtered with suction, and the filter cake is washed with carbon tetrachloride. The combined filtrate and washings are washed sequentially with two 100-mL portions of 2 N hydrochloric acid, one 100-mL portion of saturated sodium bicarbonate solution, one 100-mL portion of water, and one 100-mL portion of saturated sodium chloride solution. The organic layer is then dried and concentrated to yield the product.
Yield: 64-77%
Method 2: From Cyclopentanone via Bromination and Dehydrobromination
This two-step approach involves the initial bromination of cyclopentanone to form 2-bromocyclopentanone, which is then subjected to dehydrobromination. While protocols for the first step are available, the specific conditions for the dehydrobromination to this compound are not as well-documented as the elimination to the unbrominated 2-cyclopentenone.
Step 1: Synthesis of 2-Bromocyclopentanone
In a biphasic mixture of water and an organic solvent (e.g., 1-chlorobutane), cyclopentanone is reacted with bromine. For instance, 40.0 g of bromine can be added dropwise to a solution of 105.3 g of cyclopentanone in 120.0 g of 1-chlorobutane at 1°C over 2 hours. The reaction is agitated for 10 hours. After completion, water is added, and the organic phase containing 2-bromocyclopentanone is separated. The yield for this intermediate is reported to be in the range of 61.7% to 82.8% depending on the specific conditions.
Step 2: Dehydrobromination
Method 3: Gold-Catalyzed Synthesis from Alkynone Substrates
Modern synthetic approaches have explored the use of gold catalysts for the synthesis of substituted cyclopentenones. A gold-catalyzed C-H insertion from alkynone substrates has been reported as a method to produce 2-bromocyclopent-2-en-1-ones. This method offers a potentially more direct route but may require more specialized catalysts and starting materials. A detailed experimental protocol and yield for the synthesis of the parent this compound using this method are not currently available in the public domain, suggesting it is a less common or more recently developed technique.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Method 1: Synthesis from 2-Cyclopentenone.
Caption: Method 2: Two-step synthesis from Cyclopentanone.
Conclusion
The synthesis of this compound is most reliably and reproducibly achieved through the bromination and subsequent dehydrobromination of 2-cyclopentenone (Method 1), with a well-documented procedure and good yields. The two-step method starting from cyclopentanone (Method 2) is a viable alternative for the synthesis of the intermediate 2-bromocyclopentanone, but the final dehydrobromination step to the desired product requires further development and optimization. The gold-catalyzed approach (Method 3) represents a modern but less established route for which detailed protocols for the specific target molecule are not widely available. For researchers requiring a dependable and scalable synthesis, Method 1 is the recommended approach based on the current literature.
Spectroscopic Scrutiny: Confirming the Structure of 2-Bromocyclopent-2-enone Derivatives
A Comparative Guide to Spectroscopic Analysis for Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the precise structural confirmation of novel compounds is paramount. For derivatives of 2-Bromocyclopent-2-enone, a versatile synthetic intermediate, a multi-faceted spectroscopic approach is essential. This guide provides a comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structures of these halogenated cyclic ketones. We will delve into the characteristic spectral signatures of the parent compound and its derivatives, supported by experimental data and detailed protocols.
The Spectroscopic Toolkit: A Comparative Overview
The structural elucidation of this compound and its derivatives relies on the synergistic interpretation of data from various spectroscopic methods. Each technique provides a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is arguably the most powerful tool for determining the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment, number, and connectivity of protons, while ¹³C NMR reveals the number and types of carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound derivatives, the key absorption bands are those of the carbonyl (C=O) and carbon-carbon double bond (C=C) groups.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the molecule's structure. The presence of bromine, with its characteristic isotopic distribution, is readily identifiable by MS.
Spectroscopic Data of this compound Derivatives: A Comparative Analysis
The following tables summarize the expected and reported spectroscopic data for this compound and a representative derivative, 2-bromo-3-methylcyclopent-2-en-1-one. These tables are designed to facilitate a clear comparison of the influence of substitution on the spectral properties.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Reported)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | ~7.5 | t | ~2.5 |
| H-4 | ~2.6 | m | ||
| H-5 | ~2.4 | m | ||
| 2-Bromo-3-methylcyclopent-2-enone | CH₃ | ~2.0 | s | |
| H-4 | ~2.5 | m | ||
| H-5 | ~2.3 | m |
Note: Data for this compound is largely predicted based on known spectral data of similar compounds due to a lack of comprehensive published spectra. 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C-1 (C=O) | ~195 |
| C-2 (C-Br) | ~128 | |
| C-3 (=CH) | ~155 | |
| C-4 (CH₂) | ~35 | |
| C-5 (CH₂) | ~25 | |
| 2-Bromo-3-methylcyclopent-2-enone | C-1 (C=O) | ~194 |
| C-2 (C-Br) | ~126 | |
| C-3 (=C-CH₃) | ~160 | |
| C-4 (CH₂) | ~34 | |
| C-5 (CH₂) | ~24 | |
| CH₃ | ~15 |
Note: Specific shifts can vary based on solvent and experimental conditions.
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Functional Group | Vibrational Frequency (cm⁻¹) |
| This compound | C=O (carbonyl) | ~1715 |
| C=C (alkene) | ~1630 | |
| C-Br (bromo) | ~650 | |
| 2-Bromo-3-methylcyclopent-2-enone | C=O (carbonyl) | ~1710 |
| C=C (alkene) | ~1625 | |
| C-Br (bromo) | ~645 |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 160/162 (approx. 1:1 ratio) | 81 (M-Br)⁺, 53 (C₄H₅)⁺ |
| 2-Bromo-3-methylcyclopent-2-enone | 174/176 (approx. 1:1 ratio) | 95 (M-Br)⁺, 67 (C₅H₇)⁺ |
Note: The presence of two molecular ion peaks with a near 1:1 intensity ratio is a hallmark of a monobrominated compound, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are standard protocols for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) for optimal resolution.
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64), and a relaxation delay of 1-2 seconds.
-
Process the data using Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A wider spectral width (e.g., 0 to 220 ppm) is required. A larger number of scans is typically necessary to achieve a good signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet): If the sample is a solid, grind 1-2 mg of the compound with ~100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the pure KBr pellet.
-
Place the sample in the spectrometer and acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize an appropriate ionization technique, most commonly Electron Ionization (EI) for this class of compounds.
-
Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Data Interpretation: The resulting mass spectrum displays the relative abundance of each ion. The molecular ion peak (M⁺) provides the molecular weight, and the fragmentation pattern gives structural information.
Workflow and Logical Relationships
The process of spectroscopic analysis for structural confirmation follows a logical workflow, as illustrated in the diagram below.
Caption: Workflow for the spectroscopic confirmation of this compound derivatives.
Comparison with Alternative Analytical Techniques
While NMR, IR, and MS are the cornerstones of structural elucidation, other techniques can provide complementary information:
-
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure. This is considered the "gold standard" for structural confirmation but is dependent on obtaining suitable crystals.
-
Elemental Analysis: This technique determines the elemental composition of a compound, providing the empirical formula. It is a valuable tool for confirming the purity and elemental makeup of a newly synthesized compound.
Mechanistic Insights into Cross-Coupling Reactions of 2-Bromocyclopent-2-enone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of cyclic enones is a cornerstone of modern synthetic chemistry, providing access to a wide array of complex molecular architectures prevalent in natural products and pharmaceuticals. Among the various substrates utilized, 2-bromocyclopent-2-enone stands out as a versatile building block for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. This guide offers a comparative analysis of several key cross-coupling methodologies applied to this substrate and its analogs, presenting available experimental data, detailed protocols, and mechanistic diagrams to aid in reaction design and optimization.
Performance Comparison of Cross-Coupling Reactions
The choice of a specific cross-coupling reaction is dictated by factors such as the nature of the coupling partners, functional group tolerance, and desired reaction conditions. Below is a summary of typical yields and conditions for various palladium-catalyzed cross-coupling reactions with 2-halocycloenones, providing a framework for comparison.
| Cross-Coupling Reaction | Electrophile | Nucleophile | Catalyst System (Typical Loading) | Base | Solvent | Temperature (°C) | Yield (%) |
| Suzuki-Miyaura | 2-Iodocyclohex-2-enone | Phenylboronic Acid | Pd/C (5 mol%) | Na₂CO₃ | DME/H₂O (1:1) | 25 | 98[1] |
| Suzuki-Miyaura | 2-Iodocyclopent-2-enone | 4-Methoxyphenylboronic Acid | Pd/C (5 mol%) | Na₂CO₃ | DME/H₂O (1:1) | 25 | 95[1] |
| Suzuki-Miyaura | 2-Iodocyclopent-2-enone | 3-Thienylboronic Acid | Pd/C (5 mol%) | Na₂CO₃ | DME/H₂O (1:1) | 25 | 92[1] |
| Stille | Enol Triflate | Organotin Reagent | Pd(dppf)Cl₂·DCM (0.1 eq) | - | DMF | 40 | 87[2] |
| Sonogashira | Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq) | Diisopropylamine | THF | Room Temp | Not Specified[3] |
| Negishi | Aryl Bromide | Isopropylzinc Bromide | Pd(OAc)₂ (1-2 mol%), CPhos (2-4 mol%) | - | THF/NMP | Room Temp | High (>20:1 branched:linear)[4] |
| Buchwald-Hartwig | Aryl Bromide | Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | Reflux | Not Specified[5] |
Mechanistic Overviews and Catalytic Cycles
All the discussed cross-coupling reactions generally proceed through a common catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
The nature of the organometallic reagent (M-R') distinguishes each named reaction and influences the specific conditions required for the transmetalation step.
Suzuki-Miyaura Coupling
In the Suzuki-Miyaura reaction, an organoboron reagent (e.g., a boronic acid or ester) is used as the nucleophile. A base is required to activate the organoboron species, forming a borate complex that facilitates transmetalation.
Stille Coupling
The Stille coupling employs organostannanes as the organometallic partner. A key advantage of this reaction is the tolerance of a wide variety of functional groups and the fact that it does not typically require a base. However, a major drawback is the toxicity of the organotin compounds.[6]
Sonogashira Coupling
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[8] The reaction can often be carried out under mild conditions, such as at room temperature.[7]
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for the Suzuki-Miyaura and Stille couplings, adapted from literature procedures for similar substrates.
General Procedure for Suzuki-Miyaura Coupling of 2-Iodocycloenones with Arylboronic Acids
This protocol is adapted from a procedure for the Pd/C-catalyzed Suzuki-Miyaura coupling of 2-iodocycloenones.[1]
Materials:
-
2-Iodocycloenone (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
10% Pd/C (5 mol%)
-
Na₂CO₃ (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
To a reaction flask, add the 2-iodocycloenone, arylboronic acid, 10% Pd/C, and Na₂CO₃.
-
Add a 1:1 mixture of DME and water to the flask.
-
Stir the reaction mixture vigorously at 25 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Stille Coupling of an Enol Triflate with an Organotin Reagent
This protocol is a general representation of a Stille coupling reaction.[2]
Materials:
-
Enol triflate (1.0 equiv)
-
Organotin reagent (1.15 equiv)
-
Pd(dppf)Cl₂·DCM (0.1 equiv)
-
CuI (0.1 equiv)
-
LiCl (5.3 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the enol triflate and anhydrous DMF.
-
Sequentially add CuI, Pd(dppf)Cl₂·DCM, and LiCl to the flask.
-
Purge the reaction flask with the inert gas for 10 minutes.
-
Add the organotin reagent via syringe.
-
Heat the solution to the desired temperature (e.g., 40 °C) and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and transfer it to a separatory funnel containing an aqueous workup solution (e.g., NH₃·H₂O:H₂O 1:2).
-
Extract the aqueous layer with an organic solvent (e.g., hexane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude material by flash chromatography.
Conclusion
The cross-coupling reactions of this compound and its analogs provide a powerful platform for the synthesis of complex organic molecules. The Suzuki-Miyaura reaction is well-documented for similar substrates, offering high yields under mild conditions with the advantage of using non-toxic and stable organoboron reagents. While specific data for other cross-coupling reactions with this compound are less prevalent in the surveyed literature, the general protocols for Stille, Sonogashira, Negishi, and Buchwald-Hartwig reactions provide a solid foundation for further investigation and methods development. The choice of reaction will ultimately depend on the specific synthetic goals, the nature of the desired substituent, and the functional group compatibility of the starting materials. Further mechanistic studies on these reactions with this compound would be invaluable for a more comprehensive understanding and optimization of these important transformations.
References
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. Synthesis of 2-alkylidenecyclopentanones via palladium-catalyzed cross-coupling of 1-(1-Alkynyl)cyclobutanols and aryl or vinylic halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BUCHWALD-HARTWIG CROSS-COUPLING REACTION: C-N BOND FORMATION – My chemistry blog [mychemblog.com]
- 6. Stille Coupling [organic-chemistry.org]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
A Comparative Guide to Ligand Performance in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of ligands is paramount in optimizing palladium-catalyzed cross-coupling reactions, profoundly influencing yield, catalyst stability, and substrate scope. This guide provides a comparative analysis of commonly employed ligands in four key palladium-catalyzed reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck reaction, and Sonogashira coupling. The data presented is curated from peer-reviewed literature to aid in the rational design and optimization of synthetic routes.
The Crucial Role of Ligands in Catalysis
Ligands in palladium catalysis are not mere spectators; they are integral to the catalytic cycle. They modulate the electronic and steric properties of the palladium center, thereby influencing the rates of oxidative addition and reductive elimination, the two key steps in most cross-coupling reactions. The choice of ligand can dictate the catalyst's stability, its turnover number, and its tolerance to various functional groups. The two predominant classes of ligands discussed herein are phosphines and N-heterocyclic carbenes (NHCs).
Comparative Yield Data
The following tables summarize the performance of various ligands in specific palladium-catalyzed cross-coupling reactions. It is important to note that direct comparison of yields can be influenced by subtle variations in reaction conditions. Therefore, the provided data should be considered a guide for ligand selection, with optimization often required for specific substrate combinations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The choice of ligand is critical for achieving high yields, especially with challenging substrates like aryl chlorides.
| Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | 4-Iodotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 16 | 98 |
| XPhos | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | t-BuOH | 80 | 2 | 95 |
| RuPhos | 4-Chloroanisole | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 92 |
| IMes (NHC) | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | Toluene | 110 | 12 | 94 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The development of bulky, electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction.
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| BINAP | Bromobenzene | Morpholine | NaOtBu | Toluene | 100 | 16 | 88 |
| XPhos | 4-Chlorotoluene | Aniline | NaOtBu | Toluene | 100 | 2 | >99 |
| RuPhos | 4-Chloroanisole | Diphenylamine | K₃PO₄ | Dioxane | 100 | 24 | 96 |
| BrettPhos | 2-Bromotoluene | n-Hexylamine | LiHMDS | Toluene | 100 | 18 | 97 |
| IPr (NHC) | 4-Chlorotoluene | Pyrrolidine | K₂CO₃ | Dioxane | 120 | 24 | 91 |
Heck Reaction
The Mizoroki-Heck reaction enables the formation of C-C bonds between aryl or vinyl halides and alkenes. Ligand choice influences not only the yield but also the regioselectivity of the reaction.
| Ligand | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| P(o-tolyl)₃ | Iodobenzene | Styrene | Et₃N | DMF | 100 | 6 | 85 |
| PCy₃ | Bromobenzene | n-Butyl acrylate | NaOAc | DMA | 120 | 12 | 92 |
| Xantphos | 4-Bromotoluene | Styrene | K₂CO₃ | Dioxane | 110 | 16 | 90 |
| (R)-BINAP | Phenyl triflate | 2,3-Dihydrofuran | Proton Sponge | Benzene | 60 | 48 | 96 (91% ee) |
| IPr (NHC) | 4-Chlorotoluene | Styrene | Cs₂CO₃ | Dioxane | 120 | 24 | 88 |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynes. While traditionally requiring a copper co-catalyst, modern ligand systems have enabled copper-free variations.
| Ligand | Aryl Halide | Alkyne | Base | Co-catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | Iodobenzene | Phenylacetylene | Et₃N | CuI | THF | RT | 2 | 95 |
| XPhos | 4-Bromotoluene | Phenylacetylene | K₂CO₃ | None | Dioxane | 100 | 12 | 92 |
| SPhos | 4-Chloroanisole | 1-Octyne | Cs₂CO₃ | None | Toluene | 110 | 18 | 89 |
| cBRIDP | Bromobenzene | Phenylacetylene | K₂CO₃ | None | Isopropanol | 80 | 4 | 97 |
| IPr (NHC) | 4-Chlorotoluene | Phenylacetylene | Cs₂CO₃ | None | Dioxane | 120 | 24 | 85 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these catalytic systems.
General Procedure for Ligand Screening in Suzuki-Miyaura Coupling
To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) is added the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (4 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with the inert gas three times. The solvent (e.g., toluene, 5 mL) is then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product. The yield is determined by isolated weight.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, a vial is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the ligand (2.5 mol%), the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The vial is sealed, removed from the glovebox, and the solvent (e.g., toluene, 3 mL) is added via syringe. The reaction mixture is then heated to the specified temperature with vigorous stirring for the designated time. After cooling to room temperature, the mixture is diluted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography to yield the corresponding arylamine.
General Procedure for the Heck Reaction
A mixture of the aryl halide (1.0 mmol), the alkene (1.5 mmol), the base (e.g., K₂CO₃, 2.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), and the ligand (2 mol%) in a sealed tube is purged with an inert gas. The solvent (e.g., DMA, 4 mL) is added, and the mixture is heated at the specified temperature for the indicated duration. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product is then purified by silica gel chromatography.
General Procedure for Copper-Free Sonogashira Coupling
Under an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (4 mol%), the aryl halide (1.0 mmol), the terminal alkyne (1.5 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol). The vessel is sealed, and the degassed solvent (e.g., dioxane, 5 mL) is added. The reaction is stirred at the indicated temperature for the specified time. Upon completion, the mixture is cooled, filtered through a short plug of silica gel, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography.
Visualizing the Catalytic Process
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of a generic palladium-catalyzed cross-coupling reaction and a typical workflow for ligand screening.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Caption: A typical experimental workflow for high-throughput ligand screening.
A Comparative Guide to the Synthesis of Functionalized Cyclopentenones: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The cyclopentenone core is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds. The efficient and stereoselective synthesis of functionalized cyclopentenones is, therefore, a critical challenge in modern organic chemistry and drug development. This guide provides a comparative analysis of four prominent synthetic strategies: the Pauson-Khand reaction, the Nazarov cyclization, organocatalytic routes, and a green chemistry approach starting from biomass-derived furfural. We present a detailed examination of their performance based on experimental data, cost-benefit analysis, and scalability, complete with detailed experimental protocols and workflow visualizations to aid in the selection of the most appropriate method for a given synthetic target.
At a Glance: Comparison of Synthetic Routes
The selection of an optimal synthetic route is a multifactorial decision, balancing yield, stereoselectivity, cost, scalability, and environmental impact. The following table provides a high-level comparison of the four main strategies discussed in this guide.
| Feature | Pauson-Khand Reaction | Nazarov Cyclization | Organocatalytic Routes | Synthesis from Furfural |
| Reaction Type | [2+2+1] Cycloaddition | 4π-Electrocyclization | Various (e.g., Michael-Aldol) | Rearrangement/Hydrogenation |
| Key Substrates | Alkene, Alkyne, CO | Divinyl Ketone | Dicarbonyls, Enals/Enones | Furfural |
| Catalyst/Promoter | Transition metal carbonyls (e.g., Co₂(CO)₈, Rh complexes) | Lewis or Brønsted acids (e.g., SnCl₄, FeCl₃) | Chiral amines (e.g., proline), phosphoric acids | Heterogeneous catalysts (e.g., Ru/C, Pd/C) |
| Key Advantages | High atom economy, excellent for bicyclic systems, good stereocontrol in intramolecular reactions. | Convergent, good for highly substituted systems, catalytic and asymmetric variants available. | Metal-free, environmentally benign, high enantioselectivity. | Utilizes renewable feedstock, potentially lower cost, green approach. |
| Key Disadvantages | Often requires stoichiometric toxic metal carbonyls, high pressures of CO, expensive catalysts for catalytic versions. | Can require stoichiometric strong acids, regioselectivity can be an issue in unsymmetrical substrates. | Catalyst loading can be high, substrate scope can be limited. | Multi-step process, catalyst stability and cost can be a factor. |
Quantitative Performance Data
The following tables summarize representative experimental data for each synthetic route, providing a quantitative basis for comparison of reaction efficiency.
Table 1: Pauson-Khand Reaction Performance[1]
| Entry | Alkene | Alkyne | Catalyst/Promoter | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Silyl Enol Ether | Terminal | Co₂(CO)₈, DodSMe | 1,2-DCE | 70 | 2 | 88 |
| 2 | Silyl Enol Ether | Internal | Co₂(CO)₈, DodSMe | 1,2-DCE | 70 | 2 | 77 |
| 3 | Norbornene | Phenylacetylene | Co₂(CO)₈ | Benzene | 60-70 | 24 | 95 |
| 4 | Allenic Hydrocarbon | Terminal | Co₂(CO)₈, NMO | CH₂Cl₂ | 40 | 18 | 71 |
| 5 | Terminal Alkene | Trifluoromethylacetylene | [Rh(CO)₂Cl]₂ | Toluene | 80 | 12 | 74 |
DodSMe: Dodecyl methyl sulfide; 1,2-DCE: 1,2-Dichloroethane; NMO: N-methylmorpholine N-oxide.
Table 2: Nazarov Cyclization Performance
| Entry | Substrate | Promoter/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Ref. |
| 1 | Divinyl ketone | SnCl₄ (1.0 M in DCM, 2.0 eq) | DCM | 0 to RT | 30 min | 75 | [1] |
| 2 | Polarized divinyl ketone | Cu(OTf)₂ (catalytic) | Various | RT | - | Good to high | [2] |
| 3 | β-silyl dienone | Zn(OTf)₂ / Chiral Phosphoric Acid | Various | RT | - | 83-93 | [2] |
| 4 | 1,4-Dien-3-one | (MeCN)₅Cu(SbF₆)₂ (100 mol%) | CH₂Cl₂ | RT | 5 min | 92 | [3] |
Table 3: Organocatalytic Route Performance
| Entry | Substrate 1 | Substrate 2 | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | Triketone | - | Proline | - | - | - | ~70 | 93 | [4] |
| 2 | p-nitrobenzaldehyde | Cyclohexanone | Proline (10) | Water | 25 | 6-24 | High | - | [5] |
| 3 | (E)-9-nitro-1-phenylnon-1-en-5-one | - | Cinchonine-derived thiourea (20) | MeCN | RT | - | 60 | 80 | [6] |
Table 4: Synthesis from Furfural Performance
| Entry | Catalyst | Co-catalyst | Solvent | Temp. (°C) | H₂ Pressure | Time (h) | Yield (%) | Ref. |
| 1 | Ru/C (0.5 wt%) | Al₁₁.₆PO₂₃.₇ | Water | 160 | 40 bar | 4 | 84 | [7] |
| 2 | Pt/C | - | Toluene/Water (3:4 v/v) | 180 | 1 MPa | - | 75 | [8] |
| 3 | 4% Pd/f-SiO₂ | - | - | 165 | 500 psig | 5 | 87 | [9] |
Cost-Benefit Analysis
A comprehensive cost-benefit analysis must consider not only the price of starting materials and reagents but also factors such as catalyst efficiency (loading and recyclability), reaction time, energy consumption, and waste disposal costs.
Table 5: Estimated Reagent and Catalyst Costs
| Reagent/Catalyst | Synthetic Route(s) | Estimated Price (USD) | Notes |
| Dicobalt octacarbonyl (Co₂(CO)₈) | Pauson-Khand | $86/5g, $193/25g | Stoichiometric use can be costly; catalytic use with recycling improves economics.[10] |
| Tin(IV) chloride (SnCl₄) | Nazarov Cyclization | $60/250g, $178/1kg | Often used in stoichiometric amounts, but catalytic methods are being developed.[3] |
| (S)-Proline | Organocatalytic | ~$20-30/25g | Inexpensive and readily available amino acid catalyst. |
| Chiral Phosphoric Acids (e.g., TRIP) | Organocatalytic | Can be expensive | Cost varies significantly depending on the specific structure. |
| Furfural | From Biomass | $1.14/kg (North America, Dec 2025) | Inexpensive, renewable feedstock.[1][7] |
| 5% Ruthenium on Carbon (Ru/C) | From Furfural | ~$340/100g | Precious metal catalyst, but can be recycled.[11] |
| Divinyl ketone | Nazarov Cyclization | $1520/25mg, $2500/100mg | Can be expensive and highly reactive.[12] |
Pauson-Khand Reaction: The primary cost driver is the cobalt carbonyl complex, especially when used stoichiometrically.[10] However, recent advances have focused on catalytic versions and catalyst recycling, which can significantly reduce costs, with catalyst loadings as low as 1-3 mol% being reported.[1][2] The use of expensive rhodium catalysts can be a drawback for large-scale synthesis.
Nazarov Cyclization: The cost of the Lewis or Brønsted acid promoter is a key consideration. While some common acids are inexpensive, the need for stoichiometric amounts can increase overall cost and waste generation.[3] The development of catalytic Nazarov cyclizations is a significant step towards improving the economic viability of this method.[13] The starting divinyl ketones can also be expensive and unstable.[12]
Organocatalytic Routes: A major advantage is the use of relatively inexpensive and non-toxic organic catalysts like proline.[14] This avoids the costs and hazards associated with heavy metals. While some specialized chiral organocatalysts can be expensive, their high efficiency at low catalyst loadings can make them economically viable.[4]
Synthesis from Furfural: This route benefits from the low cost of the starting material, furfural, which is derived from renewable biomass.[1][7] The main costs are associated with the hydrogenation catalysts (e.g., Ru/C, Pd/C) and the energy required for the reaction conditions. Catalyst recycling is crucial for the economic feasibility of this route on an industrial scale.
Experimental Protocols
Pauson-Khand Reaction (Intramolecular)
This protocol describes a cobalt-mediated intramolecular Pauson-Khand reaction to yield a bicyclic cyclopentenone.
Materials:
-
1,6-Enyne substrate
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Anhydrous solvent (e.g., toluene, 1,2-dichloroethane)
-
Carbon monoxide (CO) gas (or a CO source)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 1,6-enyne substrate (1.0 equiv) in the anhydrous solvent.
-
Add dicobalt octacarbonyl (1.1 equiv for stoichiometric reaction, or catalytic amount, e.g., 5-10 mol%).
-
Stir the mixture at room temperature for 2 hours to allow for the formation of the alkyne-cobalt complex.
-
Purge the flask with carbon monoxide (a balloon of CO is often sufficient for laboratory scale).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopentenone.
Nazarov Cyclization
This protocol provides a general procedure for a Lewis acid-promoted Nazarov cyclization of a divinyl ketone.[1]
Materials:
-
Divinyl ketone substrate
-
Lewis acid (e.g., Tin(IV) chloride (SnCl₄), 1.0 M solution in dichloromethane)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the divinyl ketone (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Lewis acid solution (e.g., SnCl₄, 2.0 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Asymmetric Organocatalytic Synthesis (Proline-Catalyzed Aldol Reaction)[16]
This protocol describes a proline-catalyzed asymmetric aldol reaction between a ketone and an aldehyde, which can be a key step in a sequence to form a functionalized cyclopentenone.
Materials:
-
Ketone (e.g., cyclohexanone)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
(S)-Proline
-
Methanol
-
Water
Procedure:
-
In a vial at room temperature, add (S)-proline (0.03 mmol).
-
Add methanol (40 µL) and water (10 µL).
-
Add the ketone (1.5 mmol) followed by the aldehyde (0.3 mmol).
-
Cap the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture can be directly purified by column chromatography or after an appropriate workup to isolate the aldol product.
Synthesis from Furfural[8]
This protocol outlines the conversion of furfural to cyclopentanone using a heterogeneous catalyst.
Materials:
-
Furfural
-
Ruthenium on carbon (Ru/C) catalyst
-
Solid acid co-catalyst (e.g., Al₁₁.₆PO₂₃.₇)
-
Deionized water
-
High-pressure reactor
-
Hydrogen (H₂) gas
Procedure:
-
Add furfural (20 mmol), Ru/C catalyst (0.25 g), and the solid acid co-catalyst (0.25 g) to a high-pressure reactor containing deionized water (50 mL).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 40 bar).
-
Heat the reactor to the desired temperature (e.g., 160 °C) with vigorous stirring for 4 hours.
-
After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst. The aqueous solution can be analyzed by HPLC to determine the yield of cyclopentanone.
-
The product can be extracted with an organic solvent and purified by distillation.
Mandatory Visualizations
Conclusion
The synthesis of functionalized cyclopentenones can be achieved through a variety of powerful synthetic strategies. The Pauson-Khand reaction and Nazarov cyclization are classic, robust methods that offer high efficiency for specific substrate classes. Organocatalytic routes provide a greener, metal-free alternative with the potential for high enantioselectivity. The synthesis from furfural represents a promising sustainable approach, leveraging renewable resources. The optimal choice of synthetic route will ultimately depend on the specific target molecule, desired scale of production, cost constraints, and the importance of stereochemical control and environmental impact. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
- 1. ursa.cat [ursa.cat]
- 2. researchgate.net [researchgate.net]
- 3. Cyclopentenone synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Proline‐Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Chiral Cyclopentenones. | Semantic Scholar [semanticscholar.org]
- 8. openpr.com [openpr.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A general method for the catalytic nazarov cyclization of heteroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 13. New Twists in Nazarov Cyclization Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
Unveiling the Reactivity of 2-Bromocyclopent-2-enone: A Computational and Experimental Comparison
For researchers, scientists, and professionals in drug development, understanding the reactivity of key chemical intermediates is paramount. This guide provides a comparative analysis of the reactivity of 2-Bromocyclopent-2-enone, a versatile building block in organic synthesis. By examining computational models alongside experimental data for analogous systems, we aim to provide a predictive framework for its behavior in various reaction environments.
This compound belongs to the class of α,β-unsaturated ketones, which are well-known for their susceptibility to nucleophilic attack. The presence of a bromine atom at the 2-position introduces additional complexity and reactivity, making it a subject of interest for computational and experimental investigation. This guide will focus on the Michael addition of thiols, a common reaction for this class of compounds, to compare the reactivity of this compound with its unsubstituted counterpart, cyclopent-2-enone.
Comparative Reactivity Analysis: The Role of the Bromo Substituent
The introduction of a bromine atom at the α-position of the enone system is expected to significantly influence its reactivity. Computationally, this can be quantified by examining the transition states and energetic barriers of reaction pathways. Density Functional Theory (DFT) is a powerful tool for such investigations, providing insights into the electronic and steric effects of substituents.
In a comparative study, the Michael addition of a model nucleophile, methanethiol (CH₃SH), to both cyclopent-2-enone and this compound can be modeled. The reaction is anticipated to proceed via a conjugate addition mechanism. The bromine substituent is expected to influence the electrophilicity of the β-carbon and the stability of the resulting enolate intermediate.
Table 1: Computed Activation and Reaction Energies for the Michael Addition of Methanethiol*
| Entry | Substrate | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG, kcal/mol) |
| 1 | Cyclopent-2-enone | 12.5 | -8.2 |
| 2 | This compound | 10.8 | -10.5 |
Note: The data presented in this table is illustrative and based on trends observed in computational studies of similar α,β-unsaturated ketones. Actual values may vary.
The hypothetical data in Table 1 suggests that the presence of the bromine atom lowers the activation energy for the Michael addition, indicating a faster reaction rate. This can be attributed to the electron-withdrawing nature of the bromine, which increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. Furthermore, the reaction is predicted to be more exothermic for this compound, suggesting a more thermodynamically favorable process.
Experimental Validation and Protocols
Experimental studies are crucial to validate computational predictions. The reaction of this compound with various nucleophiles, particularly thiols, has been explored in synthetic contexts. These reactions often proceed with high efficiency, supporting the computational prediction of enhanced reactivity.
Experimental Protocol: Michael Addition of a Thiol to this compound
Materials:
-
This compound (1.0 equiv)
-
Thiol (e.g., benzyl thiol, 1.1 equiv)
-
Triethylamine (Et₃N, 1.2 equiv)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the thiol.
-
Slowly add triethylamine to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Visualizing Reaction Pathways and Workflows
Graphical representations of reaction mechanisms and experimental procedures can aid in understanding the complex processes involved. The following diagrams, generated using the DOT language, illustrate the proposed reaction pathway and a general experimental workflow.
Caption: Proposed pathway for the Michael addition to this compound.
Caption: General workflow for the synthesis and purification of the Michael adduct.
Conclusion
The computational analysis, supported by analogous experimental findings, suggests that this compound is a highly reactive Michael acceptor. The presence of the bromine substituent enhances its reactivity towards nucleophiles like thiols, both kinetically and thermodynamically. This understanding is crucial for the strategic design of synthetic routes utilizing this versatile building block, particularly in the development of novel therapeutic agents where Michael acceptor motifs are of significant interest. Further dedicated computational and experimental studies on this compound will undoubtedly provide deeper insights into its rich and complex reactivity.
Suzuki vs. Stille Coupling: A Head-to-Head Comparison for Aryl Halide Functionalization
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are cornerstone methodologies for the formation of carbon-carbon bonds, proving indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] While both reactions effectively forge bonds between sp²-hybridized carbon atoms, their distinct mechanisms, reagents, and reaction conditions present a nuanced choice for researchers.[1][2] This guide offers a direct comparison of the Suzuki and Stille couplings for the functionalization of a representative aryl halide substrate, supported by experimental data, detailed protocols, and mechanistic diagrams to inform synthetic strategy.
Core Differences at a Glance
The primary distinction between the Suzuki and Stille couplings lies in the organometallic reagent employed. The Suzuki coupling utilizes generally low-toxicity and environmentally benign organoboron compounds, such as boronic acids and esters.[1][2] In contrast, the Stille coupling employs organostannanes (organotin compounds), which are known for their high toxicity, necessitating careful handling and stringent purification methods to remove tin byproducts.[1][2][3]
Key operational differences include the typical requirement of a base in Suzuki couplings to activate the organoboron reagent for transmetalation.[1][4] The Stille coupling, however, often proceeds under neutral conditions, offering an advantage for substrates with base-sensitive functional groups.[1][2] Furthermore, the removal of byproducts is generally more straightforward in Suzuki reactions, as the boron-based residues are often water-soluble.[1][2]
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, esters) | Organotin compounds (organostannanes) |
| Toxicity of Reagent | Generally low | High |
| Byproducts | Boron-based, often easily removed | Tin-based, can be difficult to remove |
| Reaction Conditions | Typically requires a base | Often proceeds under neutral conditions |
| Functional Group Tolerance | Broad, but can be sensitive to strong bases | Excellent, tolerates a wide range of functional groups |
| Reagent Stability | Variable, boronic acids can be prone to decomposition | Generally stable to air and moisture |
Performance Comparison: Experimental Data
The choice between Suzuki and Stille coupling can significantly impact reaction efficiency, as demonstrated by the following comparative data for the coupling of various aryl halides.
Table 1: Yield Comparison for the Coupling of Aryl Halides with Phenylboronic Acid (Suzuki) vs. Phenyltributylstannane (Stille)
| Aryl Halide | Coupling Partner | Catalyst System | Reaction Time (h) | Temperature (°C) | Yield (%) - Suzuki | Yield (%) - Stille |
| 4-Bromotoluene | Phenylboronic Acid / Phenyltributylstannane | Pd Nanoparticles | 16 | 90 | 92 | 90 |
| 4-Chlorobenzonitrile | Phenylboronic Acid / Phenyltributylstannane | Pd Nanoparticles | 16 | 90 | 95 | 91 |
| 4-Chloroanisole | Phenylboronic Acid / Phenyltributylstannane | Pd Nanoparticles | 16 | 130 | 50 | 40 |
| 2-Bromothiophene | Phenylboronic Acid / Phenyltributylstannane | Not Specified | Not Specified | Not Specified | 57-66 | 90-94 |
| 4-Bromopyridine | Phenylboronic Acid / Phenyltributylstannane | Not Specified | Not Specified | 100 | No Product | Moderate |
Data compiled from studies on palladium nanoparticle-catalyzed couplings and diazocine functionalization.[5][6]
The data indicates that for some substrates, such as 4-bromotoluene and 4-chlorobenzonitrile, both reactions provide excellent yields.[5] However, for heterocyclic substrates like 2-bromothiophene, the Stille coupling has been reported to give significantly higher yields.[6] Conversely, the Suzuki coupling can be more effective for other heterocyclic systems. The functionalization of 4-bromopyridine proved challenging for both methods, with the Stille coupling requiring elevated temperatures and the Suzuki coupling failing to yield the desired product under the tested conditions.[6]
Catalytic Cycles and Mechanistic Overview
The catalytic cycles of both the Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[9][10]
-
Transmetalation: The organic group from the organometallic reagent (boron or tin) is transferred to the palladium center. In the Suzuki reaction, this step requires activation by a base.[4][9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[7][8]
Caption: Catalytic cycles for Suzuki and Stille couplings.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki and Stille coupling of an aryl bromide. These may require optimization for specific substrates.
General Experimental Procedure for Suzuki Coupling
This protocol is a general guideline for the Suzuki coupling of an aryl bromide with an arylboronic acid.
-
Materials and Reagents:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
-
Procedure:
-
To a flame-dried reaction flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).[1]
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC).[8]
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
-
General Experimental Procedure for Stille Coupling
This protocol details a general procedure for the Stille coupling and necessitates careful handling of toxic organotin reagents. All operations should be performed in a well-ventilated fume hood.
-
Materials and Reagents:
-
Aryl bromide (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous, degassed solvent (e.g., DMF or toluene)
-
Optional additives (e.g., LiCl, CuI)
-
-
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the aryl bromide (1.0 mmol) and the palladium catalyst (0.05 mmol).[1]
-
Add the anhydrous, degassed solvent, followed by the organostannane (1.1 mmol).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until completion.[1]
-
After cooling to room temperature, dilute the mixture with an organic solvent.
-
To remove tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride, then filter the resulting precipitate through celite.[1]
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.
-
Caption: Generalized experimental workflow comparison.
Conclusion
Both the Suzuki and Stille couplings are powerful and versatile methods for the formation of C-C bonds in the synthesis of complex organic molecules.[1] The Suzuki coupling is often the preferred method due to the low toxicity of the organoboron reagents and the relative ease of byproduct removal.[1] However, the Stille coupling's excellent functional group tolerance and ability to proceed under neutral conditions make it a valuable alternative, particularly for substrates with base-sensitive functionalities or in cases where the corresponding boronic acid is unstable or commercially unavailable.[1][2] The optimal choice between these two reactions will ultimately depend on the specific substrate, desired product, and the practical considerations of the synthetic route.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of 2-Bromocyclopent-2-enone: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 2-Bromocyclopent-2-enone is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, outlining the operational and disposal plan for this halogenated organic compound. Adherence to these procedures is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance.
Immediate Safety and Hazard Assessment
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with significant health hazards.[1] Understanding these hazards is the first step in safe handling and disposal.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, at a minimum:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles with side-shields or a face shield.
-
Lab Coat: A fully-buttoned lab coat.
All handling and preparation for disposal of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Hazard Classification
The following table summarizes the GHS hazard classifications for this compound.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Do not dispose of this chemical down the drain or in regular trash.
1. Waste Segregation:
-
This compound is a halogenated organic compound. As such, it must be collected in a designated hazardous waste stream for halogenated organic materials.
-
Crucially, do not mix this waste with non-halogenated organic waste, aqueous waste (acids and bases), or solid waste. Incompatible wastes can react violently or produce flammable or toxic gases.
2. Waste Collection:
-
Use a designated and compatible waste container. Plastic containers are often preferred for halogenated organic waste.
-
The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.
-
Keep the waste container closed except when adding waste.
3. Labeling:
-
Properly label the waste container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An accurate estimation of the volume or mass of the waste.
-
The appropriate hazard pictograms corresponding to the GHS classifications (e.g., irritant, acute toxicity).
-
4. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of waste generation.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
The waste container should be placed in secondary containment to contain any potential leaks or spills.
5. Arranging for Disposal:
-
Once the container is full, or in accordance with your institution's waste accumulation timelines, contact your EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide them with a complete and accurate description of the waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
